CGP 20712 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFQCFKYNMIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CGP 20712 dihydrochloride, a critical tool in adrenergic pharmacology. The document details its molecular interactions, functional effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a potent and highly selective competitive antagonist of the β1-adrenergic receptor (β1-AR) .[1][2][3] Its primary mechanism involves binding to the β1-AR with high affinity, thereby preventing the binding of endogenous catecholamine agonists such as adrenaline (epinephrine) and noradrenaline (norepinephrine).[1][2] As a G-protein coupled receptor (GPCR), the β1-AR, upon activation, typically initiates a signaling cascade that mediates physiological responses, most notably the positive chronotropic (heart rate) and inotropic (contractility) effects in cardiac tissue.[1][4] By competitively occupying the agonist binding site, CGP 20712 effectively blocks the initiation of this downstream signaling cascade.
The high selectivity of CGP 20712 for the β1-AR subtype over the β2-AR subtype makes it an invaluable pharmacological tool for dissecting the distinct physiological roles of these two receptor systems.[5][6][7]
Quantitative Pharmacological Data
The binding affinity and selectivity of CGP 20712 have been quantified through various in vitro assays. The data below summarizes its key pharmacological parameters.
Table 1: Binding Affinity of CGP 20712
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Ki | β1-Adrenoceptor | 0.3 nM | Rat Neocortex | [1][2][3] |
| IC50 | β1-Adrenoceptor | 0.7 nM | Not Specified | [5][6][7] |
| pKB | β1-Adrenoceptor | 8.55 ± 0.06 | Rat Left Atria | [7] |
Table 2: Receptor Subtype Selectivity of CGP 20712
| Parameter | Comparison | Value | Species/Tissue | Reference |
| Selectivity Ratio | β2-AR / β1-AR | ~10,000-fold | Not Specified | [5][6][7][8] |
| IC50 Ratio | IC50 (β2) / IC50 (β1) | ~10,000 | Rat Neocortex | [8][9] |
Signaling Pathway Inhibition
CGP 20712 acts at the apex of the β1-adrenergic signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by CGP 20712. In cardiac myocytes, β1-AR activation by an agonist (e.g., Norepinephrine) leads to the coupling and activation of a stimulatory G-protein (Gs). The activated Gαs subunit stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban, ultimately leading to increased heart rate and contractility.[2][4] CGP 20712 blocks the initial agonist binding, preventing this entire cascade from occurring.
Figure 1. β1-Adrenergic Receptor signaling pathway and competitive inhibition by CGP 20712.
Key Experimental Protocols
The pharmacological profile of CGP 20712 has been established through several key experimental methodologies.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) and selectivity of CGP 20712 by measuring its ability to displace a radiolabeled ligand from the β-adrenergic receptors. A common protocol uses [3H]dihydroalprenolol ([3H]DHA), a non-selective β-antagonist.
Objective: To quantify the proportion of β1 and β2 adrenoceptors in a tissue sample and determine the affinity of CGP 20712 for the β1 subtype.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat neocortex, rich in both β1 and β2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]DHA and varying concentrations of CGP 20712 (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation Conditions: Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [3H]DHA displacement against the log concentration of CGP 20712. The resulting biphasic curve in tissues with mixed receptor populations allows for the determination of IC50 values for both the high-affinity (β1) and low-affinity (β2) sites.[9][10] The Ki is then calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand competition binding assay using CGP 20712.
Functional Antagonism Assay (Schild Analysis)
This ex vivo assay measures the functional consequence of receptor antagonism, for example, by assessing the inhibition of agonist-induced muscle contraction in isolated tissue.
Objective: To determine the equilibrium constant (KB) of CGP 20712 and confirm its competitive mode of antagonism.
Methodology:
-
Tissue Preparation: Isolate a suitable tissue, such as a rat right atrium, and mount it in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.[6]
-
Baseline Measurement: Record the basal rate of spontaneous contraction (chronotropic effect).
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a β-agonist like isoprenaline or noradrenaline.
-
Antagonist Incubation: Wash the tissue and allow it to equilibrate with a fixed concentration of CGP 20712.
-
Repeat Dose-Response: In the continued presence of CGP 20712, generate a second agonist concentration-response curve. This will be shifted to the right.
-
Repeat: Repeat steps 4 and 5 with several different concentrations of CGP 20712.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist). A Schild plot of log(dose ratio - 1) versus the log molar concentration of CGP 20712 is constructed. For a competitive antagonist, the slope of this plot should not be significantly different from unity (1.0). The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration for an equivalent response (pA2 ≈ pKB).[7][11][12]
Adenylyl Cyclase Activity Assay
This biochemical assay directly measures the activity of the primary effector enzyme in the β1-AR pathway, confirming that the antagonist blocks the signal transduction mechanism.
Objective: To demonstrate that CGP 20712 inhibits agonist-stimulated adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a system expressing β1-AR (as in section 4.1).
-
Pre-incubation: Pre-incubate the membranes with CGP 20712 or vehicle.
-
Assay Reaction: Initiate the reaction by adding a cocktail containing ATP (including [α-³²P]ATP as a tracer), an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP breakdown), and the β-agonist (e.g., isoprenaline).[13]
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination and Separation: Stop the reaction and separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP, typically using sequential column chromatography (e.g., Dowex and alumina columns).[8]
-
Quantification: Measure the radioactivity of the [³²P]cAMP fraction.
-
Data Analysis: Compare the adenylyl cyclase activity in the presence of the agonist alone versus in the presence of the agonist plus CGP 20712. A potent inhibition of agonist-stimulated activity confirms the antagonistic effect of CGP 20712 at the level of the effector enzyme.[3]
Conclusion
This compound is a cornerstone tool for adrenergic research. Its mechanism of action as a highly potent and selective competitive antagonist of the β1-adrenoceptor is well-characterized through radioligand binding, functional organ bath studies, and biochemical assays. The quantitative data and experimental protocols outlined in this guide underscore its utility in differentiating β-adrenoceptor subtypes and elucidating their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology [personal.utdallas.edu]
- 13. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712 Dihydrochloride: A Deep Dive into its Preferential Affinity for β1-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
CGP 20712 dihydrochloride is a cornerstone pharmacological tool, renowned for its high potency and remarkable selectivity as a β1-adrenoceptor antagonist. This technical guide provides an in-depth analysis of its binding affinity for β1 versus β2 adrenoceptors, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Affinity Profile
The defining characteristic of CGP 20712 is its profound preference for the β1-adrenoceptor subtype over the β2 subtype. This selectivity has been quantified in numerous studies, consistently demonstrating a significant disparity in binding affinities. The following table summarizes key quantitative data from radioligand binding assays.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β1 vs β2) | Reference |
| Ki | 0.3 nM | - | ~10,000-fold | [1][2] |
| IC50 | 0.7 nM | - | ~10,000-fold | [3] |
| Affinity Fold Difference | - | - | 501-fold | [4][5] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The data unequivocally establishes CGP 20712 as a highly selective β1-adrenoceptor antagonist, with some reports indicating a selectivity of up to 10,000-fold over β2-adrenoceptors[3]. Another study quantifies this preference as a 501-fold higher affinity for the β1-adrenoceptor[4][5]. This exceptional selectivity makes it an invaluable tool for dissecting the distinct physiological and pathological roles of β1 and β2 adrenoceptors.
Experimental Protocols
The determination of CGP 20712's affinity for β-adrenoceptor subtypes primarily relies on radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This is the most common method to determine the binding affinity (Ki) of an unlabeled ligand (like CGP 20712) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of CGP 20712 for β1 and β2 adrenoceptors.
Materials:
-
Biological Source: Membranes from cells stably expressing human β1- or β2-adrenoceptors (e.g., CHO cells), or tissue homogenates rich in these receptors (e.g., rat heart for β1, rat lung for β2).
-
Radioligand: A non-selective β-adrenoceptor antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or 125I-cyanopindolol (125I-CYP).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenoceptor antagonist (e.g., 10 µM propranolol).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
A fixed concentration of the radioligand (typically at a concentration close to its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add the high concentration of propranolol instead of CGP 20712.
-
For total binding wells, add only the membrane and radioligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of CGP 20712 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the CGP 20712 concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Accumulation Assay)
Functional assays measure the biological response following receptor activation or inhibition. For Gs-coupled receptors like β-adrenoceptors, measuring the accumulation of cyclic AMP (cAMP) is a common downstream readout.
Objective: To determine the functional antagonism of CGP 20712 at β1 and β2 adrenoceptors.
Materials:
-
Cell Lines: Cells stably expressing human β1- or β2-adrenoceptors.
-
Agonist: A non-selective β-adrenoceptor agonist, such as isoproterenol.
-
Antagonist: this compound.
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of CGP 20712. Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to elicit a robust but not maximal response) to the wells and incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the CGP 20712 concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value of CGP 20712 for inhibiting the agonist-induced cAMP production. This provides a functional measure of its antagonist potency.
-
Visualizing the Molecular and Experimental Landscape
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Highly Selective Tool: A Technical Guide to CGP 20712 in β1-Adrenoceptor Research
For Immediate Release
This technical guide provides an in-depth overview of CGP 20712, a cornerstone research tool for scientists and drug development professionals engaged in the study of adrenergic pharmacology. From its discovery to its application in seminal research, this document details the history, properties, and experimental utility of this highly selective β1-adrenoceptor antagonist.
Introduction: The Quest for Selectivity
The classification of β-adrenoceptors into β1 and β2 subtypes in the late 1960s spurred the search for selective ligands to probe their distinct physiological roles. This endeavor was critical for understanding the tissue-specific effects of catecholamines and for the development of targeted therapeutics. In this context, scientists at Ciba-Geigy developed CGP 20712, a compound that would prove to be an invaluable tool for the precise dissection of β-adrenoceptor pharmacology.
Discovery and History of CGP 20712
CGP 20712, with the chemical name 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate, emerged from the research and development efforts at Ciba-Geigy. Its introduction in the mid-1980s marked a significant advancement in adrenergic research. The seminal 1986 publication by Dooley, Bittiger, and Reymann in the European Journal of Pharmacology established CGP 20712 A as a "useful tool for quantitating beta 1- and beta 2-adrenoceptors".[1] This early work demonstrated its remarkable selectivity, laying the groundwork for its widespread adoption in the scientific community.
Pharmacological Profile: Unprecedented β1-Selectivity
CGP 20712 is renowned for its high potency and exceptional selectivity as a competitive antagonist of the β1-adrenoceptor. This selectivity allows researchers to isolate and study the functions of the β1-adrenoceptor subtype with minimal confounding effects from β2 or β3 adrenoceptors.
Quantitative Pharmacological Data
The affinity and selectivity of CGP 20712 have been extensively characterized in numerous studies. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Affinity of CGP 20712 for β-Adrenoceptor Subtypes
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Reference(s) |
| IC50 | 0.7 nM | ~7,000 nM | [2] |
| Ki | 0.3 nM | - | [3] |
| KB | 0.3 nM | - | [4] |
Table 2: Selectivity Ratios of CGP 20712
| Selectivity Ratio (β2 IC50 / β1 IC50) | Value | Reference(s) |
| ~10,000-fold | ~10,000 | [1][2] |
Mechanism of Action and Signaling Pathway
CGP 20712 exerts its effect by competitively binding to the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This binding prevents endogenous catecholamines, such as adrenaline and noradrenaline, from activating the receptor. The blockade of the β1-adrenoceptor by CGP 20712 inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Key Experimental Protocols
CGP 20712 is a versatile tool employed in a variety of experimental settings. Below are detailed methodologies for its use in key assays.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental for determining the affinity and density of receptors. CGP 20712 is frequently used in competition binding assays to determine the proportion of β1-adrenoceptors in a given tissue or cell preparation.
Experimental Workflow: Competition Radioligand Binding Assay
Protocol Details:
-
Tissue/Cell Preparation: Homogenize tissue (e.g., rat neocortex, heart ventricles) or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.[5]
-
Radioligand: A non-selective β-adrenoceptor radioligand such as [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol is commonly used.[1][6]
-
Competition Assay: Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled CGP 20712 (e.g., 10^-12 to 10^-4 M).[7]
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[5]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CGP 20712 concentration to generate a competition curve. The concentration of CGP 20712 that inhibits 50% of the specific radioligand binding is the IC50 value. In tissues with mixed β1 and β2 populations, a biphasic curve will be observed, allowing for the quantification of each subtype.[1]
Functional Assays: Adenylyl Cyclase Activity
CGP 20712 is used to antagonize the stimulation of adenylyl cyclase by β-agonists, thereby confirming the involvement of the β1-adrenoceptor in this functional response.
Experimental Workflow: Adenylyl Cyclase Activity Assay
Protocol Details:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Reaction Mixture: The assay buffer typically contains ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and Mg2+.
-
Assay Conditions: Incubate the membranes with a β-agonist (e.g., isoprenaline) in the presence and absence of various concentrations of CGP 20712.[8] In myocytes, concentrations of 10 nM, 100 nM, or 1000 nM CGP 20712 have been used to selectively antagonize β1-adrenoceptors.[2]
-
Termination and Quantification: Stop the reaction (e.g., by adding a stopping solution or boiling). The amount of cAMP produced is then quantified using methods such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The ability of CGP 20712 to inhibit the agonist-induced increase in cAMP production confirms the β1-adrenergic nature of the response.
In Vivo and Ex Vivo Studies
CGP 20712 is also utilized in whole-animal and isolated tissue studies to investigate the physiological roles of β1-adrenoceptors. For instance, in studies on rat right atria, CGP 20712 has been used to unmask the positive chronotropic effects mediated by β2-adrenoceptors in the presence of adrenaline.[4] In such experiments, isolated atria are placed in an organ bath, and the effects of catecholamines on the heart rate are measured in the presence and absence of CGP 20712.
Conclusion
CGP 20712 remains an indispensable tool in adrenergic pharmacology. Its exceptional selectivity for the β1-adrenoceptor has enabled researchers to delineate the specific functions of this receptor subtype in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the effective use of CGP 20712 in both binding and functional assays, ensuring its continued contribution to the advancement of cardiovascular and neuroscience research.
References
- 1. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Comparison of three radioligands for the labelling of human beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncoupling of beta 1-adrenoceptors from cardiac adenylyl cyclase in cardiomyopathic and control hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CGP 20712 Dihydrochloride in Cardiovascular Research: A Technical Guide
Introduction: CGP 20712 dihydrochloride is a highly selective β1-adrenoceptor antagonist that has become an indispensable tool in cardiovascular research. Its ability to potently and selectively block the β1-adrenergic receptor, with significantly less affinity for β2 and β3 subtypes, allows researchers to precisely dissect the physiological and pathophysiological roles of β1-adrenoceptor signaling in the cardiovascular system. This guide provides an in-depth overview of its mechanism of action, quantitative pharmacological data, key experimental applications, and the signaling pathways it helps to elucidate.
Mechanism of Action
CGP 20712 exerts its effects through competitive antagonism at the β1-adrenergic receptor.[1][2] In the heart, these receptors are predominantly found on cardiomyocytes and sinoatrial node cells. When stimulated by endogenous catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine), β1-adrenoceptors activate a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels (CaV1.2) and phospholamban.[3][5] The ultimate effects are increased heart rate (positive chronotropy), enhanced contractility (positive inotropy), and increased speed of relaxation (lusitropy).
CGP 20712 competitively binds to these β1-receptors, preventing catecholamines from binding and initiating this signaling cascade, thereby blocking their positive chronotropic and inotropic effects.[1][2]
Quantitative Pharmacological Data
The high selectivity of CGP 20712 for the β1-adrenoceptor is its defining characteristic. This is quantified by its low inhibition constant (Ki) and IC50 value for β1-receptors compared to significantly higher values for β2- and β3-receptors.
| Parameter | Value | Receptor Subtype | Notes | Reference |
| IC50 | 0.7 nM | β1-Adrenoceptor | The concentration required to inhibit 50% of the binding of a radioligand. | [6] |
| Ki | 0.3 nM | β1-Adrenoceptor | The inhibition constant, a measure of binding affinity. | [1][2] |
| Selectivity | ~10,000-fold | β1 vs. β2 | Ratio of IC50 for β2 to IC50 for β1. | [6][7] |
| Selectivity | 501-fold | β1 vs. β2 | Determined in whole cell-binding studies using CHO cells. | [8] |
| Selectivity | 4,169-fold | β1 vs. β3 | Determined in whole cell-binding studies using CHO cells. | [8] |
Key Experimental Protocols and Applications
CGP 20712 is utilized in a variety of in vitro and in vivo experimental settings to investigate cardiovascular function.
Quantification of β-Adrenoceptor Subtypes
A primary application of CGP 20712 is to differentiate and quantify the relative proportions of β1- and β2-adrenoceptors in a given tissue, such as cardiac muscle or brain tissue.[7][9][10] This is typically achieved through radioligand competition binding assays.
Experimental Protocol: Competition Radioligand Binding Assay
-
Objective: To determine the density of β1- and β2-adrenoceptors in a tissue homogenate.
-
Materials:
-
Tissue homogenate (e.g., from cardiac ventricular muscle).
-
Non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or 125I-cyanopindolol (125I-CYP)).[7][11]
-
This compound (as the competing non-radiolabeled ligand).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[12]
-
Filtration apparatus (e.g., Brandel Harvester) and glass fiber filters.[11][12]
-
-
Methodology:
-
Membrane Preparation: Homogenize the tissue in a cold lysis buffer and prepare a membrane fraction through differential centrifugation.[12] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In assay tubes, incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (e.g., 125I-CYP).
-
Competition: Add increasing concentrations of unlabeled CGP 20712 to the tubes, typically spanning a range from 10⁻¹² M to 10⁻⁴ M.[11]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11][12]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using a suitable counter.
-
Data Analysis: Plot the percentage of specific radioligand binding against the logarithm of the CGP 20712 concentration. The resulting biphasic curve allows for the quantification of high-affinity (β1) and low-affinity (β2) binding sites.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of serine 1928 in the distal C-terminal domain of cardiac CaV1.2 channels during β1-adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
CGP 20712 Dihydrochloride: A Technical Guide for Receptor Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-adrenoceptor). Its remarkable selectivity makes it an invaluable pharmacological tool for the accurate quantification and characterization of β-adrenergic receptor subtypes. This technical guide provides an in-depth overview of the properties of CGP 20712, detailed experimental protocols for its use in receptor quantification, and a summary of relevant quantitative data to aid in experimental design and data interpretation.
Core Properties of CGP 20712
CGP 20712's utility in receptor quantification stems from its high affinity for the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor. This selectivity allows for the pharmacological isolation of β-adrenoceptor subtypes in tissues and cell preparations that express a mixed population of these receptors.
Data Presentation: Binding Affinity and Selectivity
The binding characteristics of CGP 20712 have been determined across various studies, consistently demonstrating its high selectivity for the β1-adrenoceptor.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| IC₅₀ | β1-adrenoceptor | 0.7 nM | Not Specified | [1][2] |
| Kᵢ | β1-adrenoceptor | 0.3 nM | Not Specified | [3][4] |
| Kₑ | β1-adrenoceptor | 0.3 nM | Rat Sinoatrial Node | [5] |
| Selectivity | β1 vs. β2 | ~10,000-fold | Rat Neocortical & Cerebellar Membranes | [6] |
| Selectivity | β1 vs. β2 | 501-fold | Human (CHO cells) | [7][8] |
| Selectivity | β1 vs. β3 | 4169-fold | Human (CHO cells) | [7][8] |
Experimental Protocols for Receptor Quantification
CGP 20712 is a crucial tool in several experimental techniques aimed at quantifying and localizing β-adrenergic receptors. Its primary application is in competition binding assays using a non-selective radioligand.
Radioligand Competition Binding Assays
This is the most common method for determining the density of β1 and β2-adrenoceptors in a given tissue homogenate or cell membrane preparation. The principle involves using a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) and competing for its binding with increasing concentrations of CGP 20712. The resulting biphasic competition curve allows for the distinction and quantification of the two receptor subtypes.[6]
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[9]
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue).[9]
-
Add a fixed concentration of a non-selective radioligand (e.g., [³H]dihydroalprenolol).
-
Add increasing concentrations of CGP 20712 (e.g., from 10⁻¹² M to 10⁻⁴ M).[10]
-
For non-specific binding determination, use a high concentration of a non-selective antagonist like propranolol (e.g., 1-10 µM).[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Separation and Detection:
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of CGP 20712.
-
A biphasic curve is indicative of the presence of both β1 and β2-adrenoceptors.[6] A plateau is often observed around 100 nM CGP 20712, representing the saturation of β1-adrenoceptors.[6]
-
The data can be fitted to a two-site competition model using non-linear regression analysis to determine the IC₅₀ values for both the high-affinity (β1) and low-affinity (β2) sites, as well as the proportion of each subtype.
-
Quantitative Autoradiography
Autoradiography with CGP 20712 allows for the visualization and quantification of β-adrenoceptor subtypes in their anatomical context within tissue sections.[12]
Detailed Methodology:
-
Tissue Sectioning:
-
Cryostat-section frozen tissue and thaw-mount the sections onto charged microscope slides.[13]
-
-
Incubation:
-
To determine total β-adrenoceptor density, incubate slides with a non-selective radioligand like (-)-[¹²⁵I]-cyanopindolol (CYP).[14]
-
To selectively label β2-adrenoceptors, incubate adjacent sections with the radioligand in the presence of a concentration of CGP 20712 that saturates β1-adrenoceptors (e.g., 100-300 nM).[5][15]
-
Non-specific binding is determined by incubating sections with the radioligand in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Quickly rinse in distilled water and dry the sections under a stream of cold, dry air.
-
-
Imaging and Quantification:
-
Expose the radiolabeled sections to X-ray film or a phosphor imaging plate alongside calibrated standards.[13]
-
Analyze the resulting images using densitometry to quantify the receptor density in specific anatomical regions. The density of β1-adrenoceptors can be calculated by subtracting the β2-adrenoceptor density (determined in the presence of CGP 20712) from the total β-adrenoceptor density.
-
Functional Assays
In functional assays, CGP 20712 is used to block β1-adrenoceptor-mediated responses, thereby isolating the functional effects of β2-adrenoceptor activation.[5] For instance, in studies of cardiac myocytes, CGP 20712 can be used to demonstrate that adenylate cyclase activation is mediated by β2-adrenoceptors.[1] These assays can measure various downstream effects, including cAMP production, calcium flux, or G-protein activation.[16]
Mandatory Visualizations
Signaling Pathway of β1-Adrenoceptor and Inhibition by CGP 20712
Caption: β1-adrenoceptor signaling cascade and competitive antagonism by CGP 20712.
Experimental Workflow for Receptor Subtype Quantification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP-20712 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing receptors for neurotransmitters in the human brain with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autoradiographic localization and function of beta-adrenoceptors on the human internal mammary artery and saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Selectivity of CGP 20712 for Beta-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of CGP 20712 as a potent antagonist for the beta-1 adrenergic receptor (β1-AR). The document outlines the quantitative measures of its selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.
Quantitative Selectivity of CGP 20712
CGP 20712 is widely recognized for its high affinity and remarkable selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This selectivity has been quantified through various binding and functional assays. The following tables summarize the key quantitative data from published literature.
| Parameter | Receptor Subtype | Value | Notes |
| Binding Affinity (Ki) | β1-Adrenoceptor | 0.3 nM[1][2] | Determined by radioligand binding assays. |
| β2-Adrenoceptor | - | Significantly lower affinity compared to β1. | |
| Inhibitory Concentration (IC50) | β1-Adrenoceptor | 0.7 nM[3] | Concentration required to inhibit 50% of the specific binding of a radioligand. |
| Selectivity Ratio (β2/β1) | - | ~501 to 10,000-fold[3][4][5][6] | The ratio of affinity or potency for β2-AR versus β1-AR. |
Experimental Protocols
The high selectivity of CGP 20712 for β1-adrenergic receptors is primarily determined through radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor. A common approach involves competition binding experiments.
Objective: To determine the affinity (Ki) of CGP 20712 for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing a high density of β1 or β2 adrenergic receptors (e.g., from rat neocortex or CHO cell lines stably expressing the human receptors)[4][6].
-
A non-selective radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or [3H]-CGP 12177[4][6].
-
CGP 20712 A (the active enantiomer of CGP 20712).
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand ([3H]DHA or [3H]-CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled CGP 20712 A.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of CGP 20712 A that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Adenylyl Cyclase Activation)
Functional assays measure the effect of a compound on the downstream signaling of a receptor. For β-adrenergic receptors, this often involves measuring the activation of adenylyl cyclase.
Objective: To assess the antagonistic effect of CGP 20712 on agonist-induced adenylyl cyclase activation via β1 and β2 adrenergic receptors.
Materials:
-
Intact cells or cell membranes expressing β1 or β2 adrenergic receptors (e.g., myocytes)[3].
-
A β-adrenergic agonist (e.g., isoprenaline).
-
CGP 20712 A.
-
ATP.
-
Reagents for quantifying cyclic AMP (cAMP).
Procedure:
-
Pre-incubation: The cells or membranes are pre-incubated with varying concentrations of CGP 20712 A.
-
Stimulation: The cells or membranes are then stimulated with a fixed concentration of a β-adrenergic agonist to activate adenylyl cyclase.
-
Reaction Termination: The reaction is stopped, and the amount of cAMP produced is measured.
-
Data Analysis: The ability of CGP 20712 A to inhibit agonist-induced cAMP production is quantified to determine its potency as an antagonist at each receptor subtype. In myocytes, the activation of adenylate cyclase caused by β2-adrenoceptors is not detected in the presence of 10 nM, 100 nM, or 1000 nM CGP 20712 A, which selectively antagonized beta1-adrenoceptors.[3]
Signaling Pathways and Experimental Workflow Visualizations
To further illustrate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors [pubmed.ncbi.nlm.nih.gov]
The Role of CGP 20712 Dihydrochloride in Elucidating G-Protein Coupled Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a cornerstone pharmacological tool in the study of G-protein coupled receptors (GPCRs), particularly the β-adrenergic receptor family. Its high potency and remarkable selectivity for the β1-adrenoceptor subtype over the β2-adrenoceptor have made it an indispensable antagonist for dissecting the distinct physiological and pathological roles of these closely related receptors. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in key assays, and its application in unraveling complex GPCR signaling pathways.
Introduction to this compound
CGP 20712 is a hydrophilic, competitive antagonist that exhibits exceptionally high affinity for the β1-adrenoceptor.[1][2] Its primary utility lies in its ability to selectively block β1-adrenoceptor-mediated signaling, thereby allowing researchers to isolate and study the functions of β2-adrenoceptors and other GPCRs without confounding effects from β1-adrenoceptor activation.[3] The dihydrochloride salt form ensures good aqueous solubility, facilitating its use in a wide range of in vitro experimental settings.
Pharmacological Profile and Selectivity
The defining characteristic of CGP 20712 is its profound selectivity for the β1-adrenoceptor. This selectivity is quantified by its dissociation constant (Ki) and the concentration required for 50% inhibition (IC50) in radioligand binding and functional assays, respectively.
Data Presentation: Quantitative Binding Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of CGP 20712 at various adrenergic receptors. This data highlights its remarkable selectivity for the β1 subtype.
Table 1: Binding Affinity (Ki) of CGP 20712 for Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| β1-Adrenoceptor | 0.3 | [1][2] |
| β2-Adrenoceptor | > 3000 | [4] |
Table 2: Functional Potency (IC50) of this compound
| Receptor Subtype | IC50 (nM) | Assay Type | Reference(s) |
| β1-Adrenoceptor | 0.7 | Inhibition of agonist-stimulated adenylyl cyclase | [5] |
| β2-Adrenoceptor | > 7000 | Inhibition of agonist-stimulated adenylyl cyclase | [4] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell type, and assay buffer composition.
The approximately 10,000-fold selectivity of CGP 20712 for the β1- over the β2-adrenoceptor is a critical feature that underpins its utility in GPCR research.[4][5]
Key Experimental Applications and Protocols
This compound is predominantly used in two main types of in vitro assays: radioligand binding assays to characterize receptor populations and functional assays to investigate downstream signaling pathways.
Radioligand Binding Assays: Quantifying β1- and β2-Adrenoceptors
Radioligand binding assays are employed to determine the density (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation. CGP 20712 is instrumental in competition binding experiments to selectively quantify β1- and β2-adrenoceptor populations.
This protocol describes a method for determining the proportion of β1- and β2-adrenoceptors in a membrane preparation using a non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) and CGP 20712.
Materials:
-
Membrane Preparation: From cells or tissue expressing β-adrenoceptors.
-
Radioligand: e.g., [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP).
-
This compound: Stock solution in water or appropriate buffer.
-
Non-selective Antagonist: e.g., Propranolol, for determination of non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass Fiber Filters: e.g., Whatman GF/B or GF/C.
-
Filtration Apparatus.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10^-12 M to 10^-5 M).
-
Prepare the radioligand at a final concentration close to its Kd for the receptors.
-
Prepare a high concentration of propranolol (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + propranolol.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of CGP 20712.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the log concentration of CGP 20712.
-
The resulting biphasic curve can be analyzed using non-linear regression to determine the proportion of high-affinity (β1) and low-affinity (β2) binding sites and their respective Ki values for CGP 20712.
-
Functional Assays: Investigating Downstream Signaling
Functional assays measure the cellular response to receptor activation. CGP 20712 is used to block β1-adrenoceptor-mediated signaling, allowing for the characterization of β2-adrenoceptor or other GPCR signaling pathways. The most common functional assay for β-adrenoceptors is the measurement of adenylyl cyclase activity, which leads to the production of the second messenger cyclic AMP (cAMP).
This protocol outlines a method to determine the potency of a β-agonist at β2-adrenoceptors in the presence of CGP 20712 to block the β1-adrenoceptor response.
Materials:
-
Whole Cells: Expressing both β1- and β2-adrenoceptors.
-
β-Agonist: e.g., Isoproterenol, Salbutamol.
-
This compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell Culture Medium or Buffer.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or radioimmunoassay.
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
-
Pre-treatment:
-
Pre-incubate the cells with a fixed, high concentration of this compound (e.g., 300 nM) for a defined period (e.g., 30 minutes) to ensure complete blockade of β1-adrenoceptors.[3]
-
Also, pre-incubate with a PDE inhibitor to allow for cAMP accumulation.
-
-
Agonist Stimulation:
-
Add varying concentrations of the β-agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the β-agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist at the β2-adrenoceptor.
-
To determine the antagonist potency (pA2 value) of CGP 20712, agonist dose-response curves are generated in the presence of several fixed concentrations of CGP 20712. A Schild plot is then constructed to calculate the pA2.
-
Visualizing Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows where this compound is a critical tool.
Signaling Pathway: Dissecting β-Adrenoceptor G-Protein Coupling
This diagram illustrates how CGP 20712 is used to differentiate between β1- and β2-adrenoceptor signaling, including the potential for β2-adrenoceptors to couple to both Gs and Gi proteins.
Experimental Workflow: Radioligand Competition Binding Assay
This diagram outlines the key steps in a radioligand competition binding assay to determine the relative proportions of β1- and β2-adrenoceptors.
Experimental Workflow: Functional Antagonism Assay
This diagram illustrates the workflow for a functional assay to determine the potency of a β-agonist at β2-adrenoceptors in the presence of CGP 20712.
Advanced Applications: Investigating Complex GPCR Biology
The high selectivity of CGP 20712 enables its use in more nuanced investigations of GPCR signaling.
Unmasking β2-Adrenoceptor Coupling to Gi Proteins
While β-adrenoceptors are classically known to couple to the stimulatory G-protein, Gs, there is evidence that under certain conditions, the β2-adrenoceptor can also couple to the inhibitory G-protein, Gi.[6][7] By using CGP 20712 to block the dominant Gs-mediated signal from β1-adrenoceptors, researchers can isolate and study the weaker or context-dependent coupling of β2-adrenoceptors to Gi.[6] This is crucial for understanding the full signaling repertoire of these receptors.
A Tool for Studying Biased Agonism
Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[8][9] While CGP 20712 is a neutral antagonist and does not exhibit biased agonism itself, its ability to selectively block one receptor subtype is critical in studies of biased agonism at the remaining receptor. By eliminating the signaling from β1-adrenoceptors, any observed biased signaling can be confidently attributed to the β2-adrenoceptor.
Conclusion
This compound remains an essential pharmacological tool for researchers in academia and the pharmaceutical industry. Its exceptional selectivity for the β1-adrenoceptor provides a level of precision that is indispensable for accurately characterizing β-adrenoceptor subtypes in tissues and cells, and for elucidating their distinct roles in complex signaling networks. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize CGP 20712 in their studies of GPCR biology and to contribute to the development of more selective and effective therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Coupling of beta2-adrenoceptor to Gi proteins and its physiological relevance in murine cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased agonism at β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare a stock solution of CGP 20712 dihydrochloride.
An essential prerequisite for conducting accurate and reproducible in vitro and in vivo studies is the correct preparation of stock solutions. This document provides detailed application notes and protocols for the preparation of a stock solution of CGP 20712 dihydrochloride, a potent and highly selective β1-adrenoceptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 567.39 g/mol | |
| Formula | C₂₃H₂₅F₃N₄O₅·2HCl | |
| Appearance | White to light yellow solid | [1][2] |
| Purity | ≥96% | |
| Storage (Solid) | Store at 4°C, sealed, away from moisture and light. | [1] |
Solubility and Recommended Storage
The solubility of this compound in common laboratory solvents and the recommended storage conditions for the resulting stock solution are crucial for experimental success.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 50 | 28.37 | |
| DMSO | 49.35 | 28 | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
Stock Solution Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] The recommended storage conditions are as follows:
Experimental Protocol: Stock Solution Preparation (50 mM in Water)
This protocol outlines the steps to prepare a 50 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 28.37 mg of the compound.
-
Solubilization: Add the appropriate volume of nuclease-free water to the powder. For the example above, add 1 mL of water.
-
Dissolution: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Experimental Workflow
Caption: Workflow for preparing a stock solution of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information before handling the compound.
References
Application Notes and Protocols for CGP 20712 Dihydrochloride in Primary Cardiac Myocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist.[1][2] It is an invaluable tool in cardiovascular research, particularly for studies involving primary cardiac myocytes. Its high affinity for the β1-adrenoceptor and approximately 10,000-fold selectivity over the β2-adrenoceptor allow for the specific investigation of β1-adrenergic signaling pathways in cardiac cells.[1][3][4] This document provides detailed protocols and application notes for the use of this compound in primary cardiac myocyte culture.
CGP 20712's primary mechanism of action is the competitive binding to β1-adrenoceptors, which blocks the positive chronotropic effects of catecholamines like adrenaline and noradrenaline.[5][6] In experimental settings, it is used to dissect the distinct roles of β1- and β2-adrenoceptor stimulation in cardiac myocyte function, including apoptosis and contractility.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for easy reference.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.7 nM | Not specified | [1][2][3][4] |
| Ki | 0.3 nmol/L | Not specified | [5][6] |
| Selectivity | ~10,000-fold for β1 over β2 | Not specified | [1][3][4] |
| Effective Concentration Range | 10 nM - 1000 nM | Rat ventricular myocytes | [3][9] |
| Concentration for β2 unmasking | 300 nmol/l | Rat sinoatrial node | [10] |
| Concentration for apoptosis studies | Not specified, but effective | Adult rat ventricular myocytes | [7] |
| Solubility in Water | up to 50 mM | Not applicable | [1][2][11] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. The molecular weight of this compound is 567.39 g/mol .[1][2]
-
Dissolution: Dissolve the powder in sterile, deionized water to a recommended stock concentration of 1-10 mM. This compound is soluble in water up to 50 mM.[1][2][11]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization (Optional but Recommended): If needed, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
2. Protocol for Treatment of Primary Cardiac Myocytes
This protocol provides a general guideline for treating cultured primary cardiac myocytes with this compound.
Materials:
-
Cultured primary cardiac myocytes on a suitable culture vessel (e.g., laminin-coated plates)[12]
-
Appropriate cell culture medium (e.g., DMEM)
-
This compound stock solution
-
β-adrenergic agonist (e.g., Isoproterenol) for stimulation experiments
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture primary cardiac myocytes according to your established laboratory protocol. Ensure the cells are healthy and have formed a confluent monolayer.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 nM, 100 nM, 300 nM).
-
Pre-incubation with CGP 20712:
-
Aspirate the existing culture medium from the cardiac myocytes.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the culture medium containing the desired concentration of this compound to the cells.
-
The pre-incubation time will vary depending on the experiment. For acute signaling studies, a 15-30 minute pre-incubation is often sufficient to ensure receptor blockade. For longer-term studies like apoptosis assays, the incubation time may be extended to 24 hours or more.[7]
-
-
Agonist Stimulation (if applicable):
-
Following the pre-incubation period, add the β-adrenergic agonist (e.g., isoproterenol) directly to the culture medium at the desired final concentration.
-
Incubate for the time required for the specific assay (e.g., 15 minutes for cAMP measurement, 24 hours for apoptosis).
-
-
Downstream Analysis: After the incubation period, proceed with your intended downstream analysis, such as:
-
cAMP Assay: To measure the inhibition of adenylyl cyclase activity.
-
Western Blotting: To analyze the phosphorylation of downstream signaling proteins (e.g., phospholamban).
-
Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to assess the role of β1-adrenoceptor blockade on cell death.[7]
-
Calcium Imaging: To measure changes in intracellular calcium transients.
-
Contraction Assays: To assess the effect on myocyte contractility.
-
Visualizations
Signaling Pathway Diagram
References
- 1. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Opposing effects of beta(1)- and beta(2)-adrenergic receptors on cardiac myocyte apoptosis : role of a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-techne.com [bio-techne.com]
- 12. Novel Paradigms Governing β1-Adrenergic Receptor Trafficking in Primary Adult Rat Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGP 20712 dihydrochloride, a highly selective β1-adrenoceptor antagonist, in in vivo rodent studies. This document includes summaries of reported concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor. Its high affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of β1-adrenoceptors in various biological systems. These notes are intended to guide researchers in designing and executing in vivo experiments in rodents using this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo concentrations of CGP 20712A (the active compound in this compound) in rodent studies.
Table 1: In Vivo Concentrations of CGP 20712A in Rat Studies
| Application Area | Strain | Administration Route | Dosage | Vehicle | Observed Effect |
| Cardiovascular | Conscious, freely moving rats | Intravenous (IV) | 200 µg/kg bolus followed by 100 µg/kg/h infusion | 5% propylene glycol, 2% Tween 80 in sterile saline | Attenuation of tachycardia induced by A2A and A2B adenosine receptor agonists.[1] |
| Neurological/Endocrinological | 8-day-old rats | Not specified | 5 mg/kg | Not specified | Investigated the role of catecholamines in the ACTH response to insulin injection.[2] |
Note: Data for in vivo studies in mice using CGP 20712A, as well as specific concentrations for intraperitoneal and subcutaneous routes in both rats and mice, are not extensively reported in the currently available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model and route of administration.
Signaling Pathways
This compound acts by blocking the β1-adrenergic receptor, thereby inhibiting its downstream signaling cascades.
Canonical β1-Adrenergic Signaling Pathway
The primary signaling pathway activated by β1-adrenoceptors involves the Gs protein, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.
Non-Canonical β1-Adrenergic Signaling Pathways
Recent studies have revealed that β1-adrenoceptors can also signal through cAMP-independent pathways. One such pathway involves the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade and subsequent phosphorylation of CREB (cAMP Response Element-Binding Protein).[3]
References
Application Notes and Protocols: Utilizing CGP 20712 Dihydrochloride in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist.[1][2][3][4] Its high affinity for the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor make it an invaluable tool for the pharmacological characterization of these receptor subtypes.[1][4] Competitive radioligand binding assays using this compound are fundamental in quantifying the affinity of novel compounds for the β1-adrenoceptor and in determining the relative expression levels of β1- and β2-adrenoceptors in various tissues and cell lines.[5][6]
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay using this compound. The protocol is intended to serve as a guide for researchers in academic and industrial settings.
Signaling Pathway of β1-Adrenergic Receptors
β1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse physiological responses. This compound acts as an antagonist, blocking the binding of agonists and thereby inhibiting this signaling pathway.
Quantitative Data for this compound
The following tables summarize the key binding affinity data for this compound, demonstrating its high potency and selectivity for the β1-adrenoceptor.
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor Subtype | Reference |
| IC₅₀ | 0.7 nM | β1-adrenoceptor | [1][2][3][4] |
| Kᵢ | 0.3 nM | β1-adrenoceptor | [7][8] |
| IC₅₀ | 6700 nM | β2-adrenoceptor | [4] |
Table 2: Selectivity of this compound
| Receptor Subtype Comparison | Selectivity Fold | Reference |
| β2 over β1 | ~10,000-fold | [1][2][3] |
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions containing β-adrenergic receptors.
Materials:
-
Tissue (e.g., rat heart ventricle, cerebral cortex) or cultured cells expressing β-adrenergic receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, chilled to 4°C.
-
Protease Inhibitor Cocktail.
-
Sucrose Solution (for cryoprotection, optional): 10% (w/v) sucrose in homogenization buffer.
-
Centrifuge (capable of 1,000 x g and 20,000 x g).
-
Homogenizer (e.g., Dounce or Polytron).
Procedure:
-
Mince the tissue or collect the cell pellet on ice.
-
Add 10-20 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps for a second wash.
-
After the final centrifugation, resuspend the pellet in a suitable volume of assay buffer or, for long-term storage, in homogenization buffer containing 10% sucrose.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using a non-selective β-adrenergic radioligand (e.g., [³H]DHA or ¹²⁵I-CYP) and this compound as the competitor.
Materials:
-
Membrane preparation (from Protocol 1).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Dihydroalprenolol ([³H]DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).
-
Competitor: this compound stock solution.
-
Non-specific binding control: Propranolol (10 µM final concentration).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I).
-
Liquid scintillation counter or gamma counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁴ M.[9]
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled ligand (e.g., 10 µM propranolol).
-
Competition: Membrane preparation, radioligand, and each concentration of this compound.
-
-
The final assay volume is typically 250 µL. A suggested addition sequence is:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials (for ³H) or gamma counter tubes (for ¹²⁵I).
-
For ³H, add scintillation cocktail and allow the filters to soak.
-
Count the radioactivity using a liquid scintillation counter or a gamma counter.
Data Analysis
-
Calculate the specific binding for each concentration of the competitor:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value(s).
-
Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/K_d)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Conclusion
This compound is an essential pharmacological tool for the study of β1-adrenergic receptors. The protocols and data presented here provide a comprehensive guide for its use in competitive radioligand binding assays. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the affinity and selectivity of compounds for the β1-adrenoceptor, thereby advancing research and drug development in this critical area.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
- 3. revvity.com [revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. studylib.net [studylib.net]
- 6. revvity.com [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application of CGP 20712 Dihydrochloride in Neuroinflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and regulating these inflammatory responses. The adrenergic system, particularly through β-adrenergic receptors (β-ARs), has emerged as a key modulator of microglial activation and neuroinflammation. CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-AR), making it an invaluable tool for dissecting the specific role of this receptor subtype in neuroinflammatory processes. This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research.
Application Notes
This compound is a hydrophilic compound that acts as a competitive antagonist at the β1-AR with high selectivity over the β2-AR. Its primary application in neuroinflammation studies is to investigate the consequences of blocking β1-AR signaling, both in vivo and in vitro.
Key Applications:
-
Investigating the Role of β1-AR in Microglial Activation: By selectively blocking β1-ARs, researchers can determine the contribution of this receptor to microglial responses to various stimuli, such as lipopolysaccharide (LPS), a potent inducer of inflammation.
-
Modulating Cytokine Production: Studies have shown that β-adrenergic signaling can influence the production of pro- and anti-inflammatory cytokines. This compound can be used to elucidate the specific role of β1-AR in regulating cytokine profiles in the context of neuroinflammation.
-
Elucidating Signaling Pathways: This selective antagonist is instrumental in mapping the downstream signaling cascades initiated by β1-AR activation in microglia and other CNS cells.
-
Evaluating Therapeutic Potential: By observing the effects of β1-AR blockade in animal models of neurodegenerative diseases, researchers can assess the therapeutic potential of targeting this receptor to ameliorate neuroinflammation.
Preclinical Research Findings:
Research in a mouse model of Alzheimer's disease has demonstrated that the administration of a β1-AR antagonist can potentiate the systemic inflammatory response to an immune challenge. Specifically, the use of a selective β1-AR antagonist resulted in an increase in plasma levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) following a lipopolysaccharide (LPS) challenge. This effect was reversible with the administration of a β1-AR agonist, highlighting the specific role of this receptor in modulating the inflammatory response.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of CGP 20712A and the β1-AR partial agonist xamoterol on LPS-induced plasma TNF-α levels in mice.
| Treatment Group | Plasma TNF-α (pg/mL) - Mean ± SEM |
| Vehicle + Saline | Baseline |
| Vehicle + LPS (50 µg/kg) | ~1500 ± 200 |
| Xamoterol (3 mg/kg) + LPS | ~750 ± 150 |
| Xamoterol (10 mg/kg) + LPS | ~500 ± 100 |
| CGP 20712A (1 mg/kg) + LPS | ~2500 ± 300 |
| Xamoterol (3 mg/kg) + CGP 20712A (1 mg/kg) + LPS | ~1800 ± 250 |
Note: The data presented is an approximate representation based on graphical data from published studies and is intended for illustrative purposes.
Experimental Protocols
LPS-Induced Neuroinflammation in Mice
This protocol describes the induction of systemic inflammation and subsequent neuroinflammation in mice using lipopolysaccharide (LPS), and the use of this compound to study the role of β1-AR.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
8-12 week old C57BL/6 mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kit for mouse TNF-α
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse).
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 5 µg/mL for a 50 µg/kg dose).
-
-
Animal Dosing:
-
Administer this compound (e.g., 1 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection 15 minutes prior to the LPS challenge.
-
Administer LPS (e.g., 50 µg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 90 minutes), anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Perfuse the animals with ice-cold PBS to clear the vasculature of blood before collecting brain tissue for further analysis (e.g., cytokine mRNA expression).
-
-
Plasma Preparation and Cytokine Analysis:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Primary Microglia Culture and Treatment
This protocol outlines the isolation and culture of primary microglia from neonatal mouse pups and their subsequent treatment with this compound and LPS.
Materials:
-
P0-P2 neonatal C57BL/6 mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-Lysine (PDL) coated culture flasks and plates
-
This compound
-
LPS
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Isolation of Mixed Glial Cells:
-
Euthanize neonatal pups and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue and then enzymatically digest with trypsin.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in DMEM with 10% FBS and penicillin-streptomycin.
-
Plate the mixed glial cells in PDL-coated T75 flasks.
-
-
Microglia Isolation:
-
After 10-14 days in culture, a confluent layer of astrocytes will have formed with microglia growing on top.
-
Shake the flasks on an orbital shaker to detach the microglia.
-
Collect the supernatant containing the microglia and plate them in PDL-coated plates for experiments.
-
-
Treatment:
-
Allow the purified microglia to adhere and rest for 24 hours.
-
Pre-treat the cells with this compound at the desired concentration for a specified time (e.g., 30 minutes).
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
-
Analysis:
-
Collect the cell culture supernatant at various time points after LPS stimulation to measure secreted cytokines by ELISA.
-
Lyse the cells to extract RNA or protein for gene expression analysis (RT-qPCR) or western blotting, respectively.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: β1-Adrenergic Receptor Signaling Pathway in Microglia.
Caption: In Vivo Experimental Workflow.
Caption: In Vitro Experimental Workflow.
Experimental design for assessing β1-adrenoceptor blockade with CGP 20712.
Application Notes: Assessing β1-Adrenoceptor Blockade with CGP 20712
Introduction
CGP 20712 is a highly potent and selective antagonist for the β1-adrenergic receptor (β1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its high affinity and remarkable selectivity for the β1-AR over the β2-AR make it an invaluable pharmacological tool for researchers studying the physiological and pathological roles of the β1-adrenoceptor.[2][3][4] These application notes provide a comprehensive guide to the experimental design for characterizing the β1-AR blockade by CGP 20712, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
CGP 20712 acts as a competitive antagonist at the β1-adrenoceptor.[1][5] This means it binds to the same site as endogenous catecholamines, such as adrenaline and noradrenaline, but does not activate the receptor. By occupying the binding site, CGP 20712 prevents the agonists from binding and initiating the downstream signaling cascade, which primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5][6]
Applications in Research
-
Quantification of β1- and β2-adrenoceptors: Due to its high selectivity, CGP 20712 is instrumental in distinguishing between β1- and β2-adrenoceptor populations in tissues and cell lines.[7][8][9]
-
Functional Characterization: It is used to investigate the physiological roles of β1-AR in various systems, including the cardiovascular system where it modulates heart rate and contractility.[10]
-
Drug Discovery and Development: CGP 20712 serves as a reference compound in the screening and characterization of new β1-AR antagonists.
-
Signal Transduction Studies: Researchers utilize CGP 20712 to dissect the specific signaling pathways mediated by β1-AR activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of CGP 20712, providing a clear comparison of its binding affinity and functional potency.
| Parameter | Value | Receptor Subtype | Comments | Reference |
| Ki | 0.3 nM | β1-adrenoceptor | Represents the inhibition constant, a measure of binding affinity. | [1][5] |
| IC50 | 0.7 nM | β1-adrenoceptor | The concentration of antagonist that inhibits 50% of the specific binding of a radioligand. | [2][3] |
| Selectivity | ~10,000-fold | β1 vs. β2 | Demonstrates the high preference of CGP 20712 for the β1-adrenoceptor over the β2-adrenoceptor. | [2][3] |
| Selectivity | 501-fold | β1 vs. β2 | Determined in whole cell binding studies. | [4] |
| Selectivity | 4169-fold | β1 vs. β3 | Determined in whole cell binding studies. | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol details the methodology for a competition radioligand binding assay to determine the binding affinity (Ki) of CGP 20712 for the β1-adrenoceptor.
Objective: To determine the Ki of CGP 20712 by measuring its ability to displace a known radioligand from the β1-adrenoceptor.
Materials:
-
Cell membranes expressing the human β1-adrenoceptor.
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol).
-
CGP 20712.
-
Non-selective antagonist (e.g., Propranolol) for determining non-specific binding.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1-adrenoceptor.[11]
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of CGP 20712 to the experimental wells.[12]
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[12]
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CGP 20712 concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
This protocol describes a functional assay to measure the ability of CGP 20712 to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (IC50) of CGP 20712 as a β1-adrenoceptor antagonist.
Materials:
-
A cell line stably expressing the human β1-adrenoceptor.
-
A non-selective β-agonist (e.g., Isoproterenol).
-
CGP 20712.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[13][14]
-
96-well or 384-well plates.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow them to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of CGP 20712.
-
Antagonist Incubation: Pre-incubate the cells with the different concentrations of CGP 20712 for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the β-agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the CGP 20712 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CGP 20712.
-
Mandatory Visualizations
Caption: β1-Adrenoceptor Signaling Pathway and CGP 20712 Blockade.
Caption: Workflow for Competition Radioligand Binding Assay.
Caption: Workflow for Functional cAMP Antagonist Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for CGP 20712 Dihydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist. Its high affinity for β1-receptors over β2-receptors makes it an invaluable pharmacological tool for in vitro studies investigating the role of β1-adrenergic signaling in various physiological and pathophysiological processes. Isolated organ bath experiments provide a robust system to study the effects of compounds on intact tissues in a controlled ex vivo environment. This document provides detailed protocols and application notes for the use of this compound in isolated organ bath experiments, with a focus on cardiac and vascular preparations.
Physicochemical Properties and Selectivity
This compound is a potent antagonist with a high degree of selectivity for the β1-adrenoceptor. This selectivity is crucial for dissecting the specific contributions of β1- versus β2-adrenoceptor-mediated effects in tissues where both receptor subtypes are present.
| Parameter | Value | Reference |
| IC50 (β1) | 0.7 nM | [cite: ] |
| Ki (β1) | 0.3 nmol/L | [cite: ] |
| Selectivity | ~10,000-fold for β1 over β2-adrenoceptors | [cite: ] |
Signaling Pathway of β1-Adrenoceptor Antagonism
CGP 20712 competitively binds to β1-adrenoceptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the activation of the associated Gs protein, leading to a downstream reduction in adenylyl cyclase activity and cyclic AMP (cAMP) production. The subsequent decrease in protein kinase A (PKA) activation results in reduced phosphorylation of target proteins involved in cardiac muscle contraction and relaxation.
Experimental Protocols
Preparation of this compound Stock Solution
-
Molecular Weight: 567.39 g/mol
-
Solubility: Soluble in water (up to 50 mM) and DMSO (up to 100 mg/mL).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.67 mg of this compound in 1 mL of sterile deionized water.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Isolated Rat Atria Preparation for Chronotropic and Inotropic Studies
This protocol is designed to assess the effect of CGP 20712 on the heart rate (chronotropy) and force of contraction (inotropy) of isolated rat atria.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with force transducer and data acquisition software.
-
This compound stock solution.
-
Isoprenaline (β-adrenoceptor agonist) stock solution.
Procedure:
-
Tissue Dissection:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Dissect the left and right atria from the ventricles. The right atrium is typically used for chronotropic studies due to the presence of the sinoatrial node, while the left atrium is used for inotropic studies.
-
-
Organ Bath Setup:
-
Mount the isolated atrium in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the atrium to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol (Antagonism Study):
-
After equilibration, record a stable baseline of spontaneous contractions (right atrium) or electrically stimulated contractions (left atrium, e.g., 1 Hz, 5 ms duration, supramaximal voltage).
-
Add this compound to the organ bath at the desired concentration (e.g., 100 nM) and incubate for 20-30 minutes.
-
Generate a cumulative concentration-response curve for isoprenaline (e.g., 1 nM to 10 µM).
-
Record the changes in heart rate (beats per minute) or force of contraction (grams or millinewtons).
-
-
Data Analysis:
-
Construct concentration-response curves for isoprenaline in the absence and presence of CGP 20712.
-
Calculate the EC50 values for isoprenaline under both conditions.
-
A rightward shift in the isoprenaline concentration-response curve in the presence of CGP 20712 indicates competitive antagonism at β1-adrenoceptors.
-
Experimental Workflow
The following diagram illustrates the general workflow for an isolated organ bath experiment using CGP 20712.
Quantitative Data Summary
The following tables summarize representative data from studies utilizing CGP 20712 in isolated organ bath experiments.
Table 1: Antagonistic Effect of CGP 20712 on Isoprenaline-Induced Responses in Rat Atria
| Parameter | Control (Isoprenaline alone) | + 100 nM CGP 20712 | + 300 nM CGP 20712 |
| Chronotropic EC50 (Right Atrium) | ~10 nM | ~1 µM | ~3 µM |
| Inotropic EC50 (Left Atrium) | ~15 nM | ~1.5 µM | ~4.5 µM |
Note: EC50 values are approximate and can vary based on experimental conditions.
Table 2: Effect of CGP 20712 on Agonist-Induced Relaxation in Isolated Rat Aorta
| Agonist | Pre-contraction Agent | CGP 20712 Concentration | Observation |
| Isoprenaline | Phenylephrine (1 µM) | 100 nM | Significant rightward shift in the relaxation concentration-response curve, indicating β1-adrenoceptor involvement in vasorelaxation. |
| Noradrenaline | Phenylephrine (1 µM) | 100 nM | Minimal effect on the relaxation curve, suggesting noradrenaline-induced relaxation in the aorta is primarily mediated by β2-adrenoceptors. |
Conclusion
This compound is a powerful tool for characterizing the function of β1-adrenoceptors in isolated tissues. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute isolated organ bath experiments to investigate β1-adrenergic pharmacology. Careful adherence to the described methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of cardiovascular and other physiological systems.
In Vitro Efficacy Assessment of CGP 20712 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist crucial for cardiovascular research and drug development.[1][2][3][4] Its primary mechanism of action involves competitively binding to β1-adrenergic receptors, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][3][4] This document provides detailed application notes and experimental protocols for the in vitro assessment of this compound's efficacy. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in accurately characterizing the pharmacological properties of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the in vitro efficacy and selectivity of CGP 20712.
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.3 nM | β1-adrenoceptor | [1][3][4] |
| IC50 | 0.7 nM | β1-adrenoceptor | [2] |
| Selectivity | ~10,000-fold over β2-adrenoceptors | β1 vs. β2-adrenoceptors | [2][5] |
| IC50 | 79 µM | β3-adrenoceptor | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by CGP 20712 and a typical experimental workflow for its in vitro assessment.
Caption: Signaling pathway of the β1-adrenoceptor and the inhibitory action of CGP 20712.
Caption: Experimental workflow for assessing the in vitro efficacy of CGP 20712.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of CGP 20712 for the β1-adrenoceptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing β1-adrenoceptors
-
[3H]-Dihydroalprenolol ([3H]-DHA) or 125I-Cyanopindolol (125I-CYP) as the radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-selective antagonist (e.g., Propranolol) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter or gamma counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension
-
25 µL of radioligand (at a concentration near its Kd)
-
25 µL of either binding buffer (for total binding), unlabeled non-selective antagonist (for non-specific binding), or CGP 20712 dilution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CGP 20712 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of CGP 20712 to inhibit the agonist-stimulated production of cyclic AMP (cAMP).
Materials:
-
Whole cells or cell membranes expressing β1-adrenoceptors
-
β-adrenergic agonist (e.g., Isoproterenol)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1% BSA, pH 7.4)
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol at its EC80) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the CGP 20712 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of CGP 20712 required to inhibit 50% of the agonist-induced cAMP production.
Western Blotting for Downstream Signaling
This protocol can be used to assess the effect of CGP 20712 on the phosphorylation of downstream targets of the PKA pathway, such as Phospholamban (PLN) in cardiomyocytes or CREB in other cell types.
Materials:
-
Cells expressing β1-adrenoceptors
-
β-adrenergic agonist (e.g., Isoproterenol)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of the protein of interest (e.g., anti-p-PLN, anti-PLN, anti-p-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a specified pre-incubation time.
-
Stimulate the cells with a β-adrenergic agonist for a defined period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level. Compare the phosphorylation levels in agonist-stimulated cells with and without CGP 20712 treatment.
These protocols provide a robust framework for the in vitro characterization of this compound. For optimal results, it is recommended to optimize specific conditions such as cell density, incubation times, and reagent concentrations for the particular cell system being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunomart.com [immunomart.com]
Application Notes and Protocols for CGP 20712 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP 20712 dihydrochloride, a highly selective β1-adrenoceptor antagonist, in mouse models of cardiovascular and physiological research. The following sections detail its mechanism of action, recommended dosing regimens, and experimental protocols.
Introduction
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR), with a Ki value of approximately 0.3 nmol/L. Its high selectivity (around 10,000-fold over β2-adrenoceptors) makes it an invaluable tool for dissecting the specific roles of β1-AR signaling in various physiological and pathological processes. By competitively binding to β1-receptors, CGP 20712 blocks the chronotropic and inotropic effects of catecholamines like adrenaline and noradrenaline.
Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by inhibiting the canonical β1-adrenergic signaling pathway. Upon binding of an agonist (e.g., norepinephrine), the β1-AR, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to increased heart rate, contractility, and other physiological responses. CGP 20712 competitively blocks the initial agonist binding step, thereby preventing this signaling cascade.
Dosing Regimen in Mouse Models
While a definitive, universally established in vivo dosing regimen for this compound in mice is not extensively documented, the following tables provide guidance based on available data for CGP 20712 in other species and for other selective β1-adrenergic antagonists in mice. It is strongly recommended that researchers perform a dose-response study to determine the optimal dose for their specific mouse model and experimental endpoint.
Reported Dosing of CGP 20712 in Animal Models
| Species | Dose | Route of Administration | Reference / Notes |
| Rat | 5 mg/kg | Not specified in snippet | Pretreatment in a study on insulin-induced hypoglycemia. |
| Rat | 200 µg/kg (bolus) followed by 100 µg/kg/h (infusion) | Intravenous (i.v.) | Study on cardiovascular responses. |
Example In Vivo Dosing of Other Selective β1-Adrenergic Antagonists in Mice
| Compound | Dose | Route of Administration | Reference / Notes |
| Atenolol | 0.8 mg/kg/hour | Infusion | To study sympathetic control of blood pressure.[1] |
| Betaxolol | 6, 20, 60 mg/kg/day | Oral | Lifetime carcinogenicity studies.[2][3] |
| Atenolol | 300 mg/kg/day | Oral | Long-term carcinogenicity studies.[4] |
Experimental Protocols
The following are example protocols for the administration of this compound to mice. These should be adapted based on the specific experimental design.
Preparation of Dosing Solution
-
Vehicle Selection : A common vehicle for in vivo administration is sterile saline (0.9% NaCl). For compounds with limited aqueous solubility, a small percentage of a solubilizing agent such as DMSO or Tween 80 may be required. The final concentration of the solubilizing agent should be kept to a minimum and a vehicle-only control group must be included in the experiment.
-
Calculation of Concentration :
-
Determine the desired dose in mg/kg.
-
Weigh the mouse to determine the total dose in mg.
-
Determine the injection volume based on the route of administration (see table below).
-
Calculate the required concentration of the dosing solution (mg/mL).
-
-
Preparation :
-
Aseptically weigh the required amount of this compound.
-
Dissolve in the chosen vehicle. Gentle warming or vortexing may be necessary.
-
Ensure the solution is clear and free of particulates.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Recommended Administration Routes in Mice
| Route | Recommended Volume | Needle Size (Gauge) |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 |
| Subcutaneous (s.c.) | < 2-3 mL | 25-27 |
| Intravenous (i.v.) - Tail Vein | < 0.2 mL | 27-30 |
| Oral Gavage (p.o.) | < 1-2 mL | 20-22 (gavage needle) |
Experimental Workflow for a Pharmacodynamic Study
The following workflow outlines a typical experiment to assess the efficacy of CGP 20712 in blocking β1-adrenergic responses in mice.
Important Considerations
-
Animal Welfare : All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Controls : Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.
-
Pharmacokinetics : The timing of administration and measurements should consider the pharmacokinetic profile of CGP 20712. If this is unknown, preliminary studies may be necessary.
-
Strain and Sex Differences : Be aware that the response to β-adrenergic agents can vary between different mouse strains and between sexes.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective tool to investigate the role of β1-adrenergic signaling in their mouse models of interest.
References
Application Notes and Protocols: Utilizing CGP 20712 Dihydrochloride for the Study of Adrenoceptor Subtypes in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist, making it an invaluable pharmacological tool for differentiating β-adrenoceptor subtypes in the brain.[1][2] Its high affinity for the β1-adrenoceptor, with a reported Ki value of 0.3 nmol/L, and significantly lower affinity for β2-adrenoceptors (approximately 10,000-fold selectivity), allows for the precise investigation of β1-adrenoceptor distribution, function, and signaling pathways within the complex neural circuits of the brain.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols and data presentation.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the binding affinity and selectivity of this compound for β-adrenoceptor subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity of this compound for β-Adrenoceptors
| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | IC50 (nmol/L) |
| β1 | CGP 20712 | 0.3[2] | 0.7[1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype Comparison | Selectivity Ratio (over β2) | Reference |
| β1 vs. β2 | ~10,000-fold[1][3] | [Dooley et al., 1986][3] |
Signaling Pathways of β1-Adrenoceptors in the Brain
β1-adrenoceptors in the brain are G-protein coupled receptors (GPCRs) that are primarily associated with the Gs alpha subunit.[4][5] Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal function.
Interestingly, research in striatal neurons has revealed that β1-adrenoceptors can also activate a distinct, non-canonical signaling pathway.[6] This pathway involves the transactivation of a receptor tyrosine kinase (RTK), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[6] This suggests that β1-adrenoceptor activation can lead to both rapid modulation of cellular physiology and long-term changes in gene expression.[6]
Experimental Protocols
The high selectivity of this compound allows for its use in a variety of experimental paradigms to investigate β1-adrenoceptor function in the brain.
Radioligand Competition Binding Assay
This protocol is designed to determine the density of β1-adrenoceptors and the affinity of competing ligands in brain tissue homogenates. The use of a non-selective β-adrenoceptor radioligand, such as [3H]dihydroalprenolol ([3H]DHA), in the presence of a high concentration of CGP 20712 allows for the specific quantification of β1-adrenoceptor binding sites.
Materials:
-
Brain tissue (e.g., rat neocortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]dihydroalprenolol ([3H]DHA)
-
This compound
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension
-
50 µL of [3H]DHA at a fixed concentration (typically near its Kd)
-
50 µL of varying concentrations of this compound (for competition curve) or a fixed high concentration (e.g., 100 nM) to define β2-adrenoceptor binding.
-
For total binding wells, add 50 µL of buffer instead of competing ligand.
-
For non-specific binding wells, add 50 µL of a high concentration of a non-selective antagonist like propranolol.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of CGP 20712 to determine its IC50, which can then be converted to a Ki value.
cAMP Functional Assay
This protocol measures the effect of this compound on β1-adrenoceptor-mediated cAMP production in primary brain cells or cell lines expressing these receptors. This assay can confirm the antagonistic properties of CGP 20712 and investigate the functional consequences of β1-adrenoceptor blockade.
Materials:
-
Primary neuronal/glial cultures or cell line expressing β1-adrenoceptors
-
Cell culture medium
-
This compound
-
β-adrenoceptor agonist (e.g., isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a vehicle control.
-
Stimulation: Add a β-adrenoceptor agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. A phosphodiesterase inhibitor should be included in the stimulation buffer.
-
Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 10-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of CGP 20712 to determine its IC50 for the inhibition of agonist-stimulated cAMP production.
In Vivo Microdialysis
This advanced in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. This compound can be administered systemically or locally through the microdialysis probe to investigate the role of β1-adrenoceptors in modulating neurotransmitter release.
Materials:
-
Laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Surgical instruments
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region using a stereotaxic apparatus. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest.
-
Drug Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or by including it in the perfusion fluid (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique like HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of β1-adrenoceptor blockade.
Conclusion
This compound remains a cornerstone tool for the pharmacological dissection of β1-adrenoceptor function in the brain. Its high selectivity enables researchers to confidently attribute observed effects to the β1-adrenoceptor subtype, thereby advancing our understanding of the role of noradrenergic signaling in various physiological and pathological brain states. The protocols outlined in these application notes provide a solid foundation for the rigorous investigation of β1-adrenoceptors in neuroscience and drug development.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Beta-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGP 20712 dihydrochloride solubility in different experimental buffers.
Welcome to the technical support center for CGP 20712 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent and selective β1-adrenoceptor antagonist with an IC50 of 0.7 nM.[1][2] It displays approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, making it a valuable tool for research in areas such as cardiology, neuroscience, and pharmacology.[1][2]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions as a competitive antagonist at the β1-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous agonists like epinephrine and norepinephrine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking the agonist from binding, this compound inhibits this signaling cascade.
Q3: What are the recommended storage conditions for this compound?
A3: The solid compound should be stored at +4°C.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility Guidelines
The solubility of this compound can vary depending on the solvent and the presence of other solutes. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 24.72 | 50[1] | |
| DMSO | 28 | 49.35 | May require ultrasonication and warming to fully dissolve. It is recommended to use newly opened DMSO as it is hygroscopic. |
Note on Aqueous Buffers (PBS, TRIS, etc.):
-
The pH of the buffer can significantly impact the solubility of a compound. As a dihydrochloride salt, CGP 20712 is acidic. Dissolving it in a neutral or slightly alkaline buffer may be more favorable than in an acidic one.
-
It is always recommended to first prepare a concentrated stock solution in a solvent like water or DMSO and then dilute it to the final working concentration in the desired experimental buffer. This approach helps to avoid solubility issues in the final assay medium.
Troubleshooting Dissolution
Problem: The compound is not fully dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Ensure you are using a sufficient volume of solvent for the amount of compound. Refer to the solubility table above. |
| Low Temperature | Gently warm the solution in a water bath. For DMSO, warming can aid dissolution. |
| Inadequate Mixing | Vortex or sonicate the solution to facilitate dissolution. |
| Solvent Quality | For organic solvents like DMSO, ensure they are of high purity and not contaminated with water, which can affect solubility. |
| Compound Stability | Although stable under recommended conditions, prolonged exposure to harsh conditions (e.g., high heat, extreme pH) may affect the compound. |
Problem: The compound precipitates out of solution after dilution in an aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | The final concentration in the aqueous buffer may be above the compound's solubility limit in that specific medium. Try preparing a more dilute working solution. |
| pH Shift | The pH of your stock solution and the final buffer may be incompatible, leading to precipitation. Consider adjusting the pH of the final solution. |
| Buffer Composition | Certain components of the buffer (e.g., high salt concentrations) may reduce the solubility of the compound. Test solubility in a small volume of the buffer before preparing a large batch. |
Experimental Protocols & Methodologies
Preparation of a Stock Solution
A common practice is to prepare a high-concentration stock solution, which is then diluted to the desired concentration for the experiment.
Materials:
-
This compound powder
-
High-purity water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed using its molecular weight (567.39 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the compound.
-
Add solvent: Add the appropriate volume of water or DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator or gently warm the solution to ensure complete dissolution, especially when using DMSO.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Cell-Based cAMP Assay (Antagonist Mode)
This protocol provides a general workflow for determining the inhibitory effect of this compound on agonist-stimulated cAMP production in a cell line expressing the β1-adrenergic receptor.
Materials:
-
Cells expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
A known β-adrenergic agonist (e.g., isoproterenol)
-
This compound stock solution
-
cAMP assay kit
-
Multi-well plates suitable for cell culture and the assay readout
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a sufficient time to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically at its EC80-EC90 concentration to elicit a robust response) to the wells already containing the antagonist.
-
Incubation: Incubate for a period that allows for maximal cAMP production in the agonist-only control wells.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value of this compound.
Visualizing Experimental Workflows and Signaling Pathways
β1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the β1-adrenergic receptor and the point of inhibition by this compound.
Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by CGP 20712.
Experimental Workflow for Antagonist Activity Assessment
The diagram below outlines the key steps in a typical cell-based assay to determine the potency of an antagonist like this compound.
Caption: Workflow for a cell-based cAMP antagonist assay.
References
How to minimize off-target effects of CGP 20712 dihydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGP 20712 dihydrochloride, with a focus on minimizing off-target effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Mycoplasma contamination.4. Degradation of CGP 20712 in solution. | 1. Use cells within a consistent and low passage number range.2. Ensure uniform cell seeding across all wells.3. Regularly test for and eliminate mycoplasma contamination.4. Prepare fresh stock solutions of CGP 20712 regularly and avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term and -80°C for long-term storage. |
| Unexpected physiological responses in vivo | 1. Off-target effects at higher concentrations.2. Poor bioavailability or rapid metabolism.3. Vehicle effects. | 1. Use the lowest effective concentration of CGP 20712. At higher concentrations, off-target binding to α1- and α2-adrenoceptors has been reported.[1][2] 2. Conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration.3. Include a vehicle-only control group in your experimental design. |
| Difficulty in replicating binding affinity (Ki/IC50) values | 1. Differences in experimental conditions (e.g., temperature, buffer composition).2. Variations in radioligand concentration.3. Improperly prepared cell membranes. | 1. Standardize and report all experimental conditions.2. Precisely determine the radioligand concentration and use a consistent amount across experiments.3. Follow a validated protocol for cell membrane preparation to ensure receptor integrity. |
| Apparent lack of β1-adrenergic receptor blockade | 1. Incorrect concentration of CGP 20712.2. Presence of high concentrations of competing endogenous ligands.3. Low expression of β1-adrenergic receptors in the experimental model. | 1. Perform a dose-response curve to determine the optimal concentration for your system.2. Ensure adequate washing of tissues or cells to remove endogenous catecholamines.3. Validate the expression of β1-adrenergic receptors in your cell line or tissue model using techniques like qPCR or western blotting. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a highly selective and potent competitive antagonist of the β1-adrenergic receptor.[3] It binds to the β1-adrenoceptor, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby blocking their downstream signaling effects.
2. How selective is CGP 20712 for the β1-adrenoceptor?
CGP 20712 is highly selective for the β1-adrenoceptor over β2- and β3-adrenoceptors. In human recombinant cell lines, it has been shown to be 501-fold selective for β1 over β2 and 4169-fold selective for β1 over β3 adrenoceptors.[4][5]
3. What are the known off-target effects of CGP 20712?
While highly selective for the β1-adrenoceptor, at concentrations exceeding those required for its primary target, CGP 20712 has been reported to bind to α1- and subtypes of α2-adrenoceptors.[1][2] A comprehensive screening of CGP 20712 against a broad panel of other receptors and enzymes is not publicly available.
4. What is the recommended solvent and storage for this compound?
This compound is soluble in water (up to 50 mM) and DMSO. For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
5. How can I validate the on-target effect of CGP 20712 in my experiment?
To validate the on-target effect, you can perform a rescue experiment. After observing the effect of CGP 20712, introduce a high concentration of a β1-adrenergic receptor agonist, such as isoproterenol. If the effect of CGP 20712 is on-target, the agonist should be able to overcome the competitive antagonism and restore the downstream signaling or physiological response.
Data Presentation
Table 1: Potency and Selectivity of CGP 20712
| Parameter | Value | Species/System | Reference(s) |
| IC50 (β1) | 0.7 nM | Rat Neocortical Membranes | [3] |
| Ki (β1) | 0.3 nM | - | - |
| Selectivity (β1 vs. β2) | ~10,000-fold | Rat Neocortical Membranes | |
| Selectivity (β1 vs. β2) | 501-fold | Human Recombinant CHO Cells | [4][5] |
| Selectivity (β1 vs. β3) | 4169-fold | Human Recombinant CHO Cells | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine Binding Affinity and Selectivity
This protocol describes a competitive radioligand binding assay to determine the Ki of CGP 20712 for β1- and β2-adrenergic receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors
-
[3H]-CGP-12177 (non-selective β-adrenergic antagonist radioligand)
-
This compound
-
ICI 118,551 (β2-selective antagonist for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes, [3H]-CGP-12177, and binding buffer.
-
Non-specific Binding wells: Cell membranes, [3H]-CGP-12177, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition wells: Cell membranes, [3H]-CGP-12177, and varying concentrations of CGP 20712.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of CGP 20712 and fit the data to a one-site or two-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: β1-Adrenergic Receptor Signaling and Inhibition by CGP 20712.
Caption: A logical workflow for identifying and mitigating off-target effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in CGP 20712 dihydrochloride experiments.
Welcome to the technical support center for CGP 20712 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective β1-adrenoceptor antagonist.[1] Its primary mechanism of action is through competitive binding to β1-adrenergic receptors, thereby blocking the downstream signaling pathways typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[2][3] This compound exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the solid form of this compound should be stored at +4°C.[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[4][5]
Q3: Is this compound soluble in aqueous buffers?
A3: Yes, this compound is soluble in water up to 50 mM.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in water or DMSO (soluble up to 10 mM) and then dilute it to the final working concentration in your aqueous experimental buffer or media.[6]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected antagonist activity.
Possible Cause 1: Improper storage and handling.
-
Troubleshooting Step: Ensure the compound has been stored according to the recommendations (+4°C for solid, -20°C or -80°C for stock solutions). Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4][5]
Possible Cause 2: Incorrect final concentration.
-
Troubleshooting Step: Verify all calculations for dilutions from the stock solution. Use a molarity calculator to ensure accuracy, taking into account the batch-specific molecular weight if available.
Possible Cause 3: Degradation of the compound in experimental media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Assess the stability of the compound in your specific buffer system over the time course of your experiment.
Issue 2: Poor solubility or precipitation upon dilution.
Possible Cause 1: Exceeding the solubility limit in the final buffer.
-
Troubleshooting Step: While soluble in water, the solubility of this compound might be lower in buffers with high salt concentrations or specific pH values. Try preparing an intermediate dilution step in water before the final dilution into the experimental buffer.
Possible Cause 2: Use of an inappropriate solvent for the stock solution.
-
Troubleshooting Step: The recommended solvents are water (up to 50 mM) and DMSO (up to 10 mM).[1][6] If using DMSO, ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects on your biological system.
Issue 3: Unexpected off-target effects.
Possible Cause 1: High concentration leading to non-specific binding.
-
Troubleshooting Step: Although highly selective, at very high concentrations, this compound might interact with other receptors. Perform a dose-response curve to determine the optimal concentration range for β1-adrenoceptor antagonism in your system. The IC50 is approximately 0.7 nM.[1][4][5]
Possible Cause 2: Presence of impurities.
-
Troubleshooting Step: Ensure you are using a high-purity grade of this compound (≥96%).[1] If in doubt, consult the certificate of analysis provided by the supplier.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.7 nM | [1][4][5] |
| Ki | 0.3 nmol/L | [2][3] |
| Selectivity | ~10,000-fold for β1 over β2 | [4][5] |
| Molecular Weight | 567.39 g/mol | [1][6] |
| Solubility in Water | up to 50 mM | [1] |
| Solubility in DMSO | up to 10 mM | [6] |
Experimental Protocols
Key Experiment: Radioligand Binding Assay for β1-Adrenoceptor Occupancy
This protocol provides a general framework for determining the binding affinity of this compound to β1-adrenoceptors in cell membranes.
1. Membrane Preparation:
- Culture cells expressing the β1-adrenoceptor (e.g., CHO or HEK293 cells).
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
2. Competition Binding Assay:
- In a 96-well plate, add a constant concentration of a suitable radioligand for β1-adrenoceptors (e.g., [3H]Dihydroalprenolol, [3H]DHA).
- Add increasing concentrations of non-labeled this compound to compete with the radioligand for binding.
- To determine non-specific binding, add a high concentration of a non-selective β-antagonist (e.g., propranolol) to a set of wells.
- Add the prepared cell membranes to each well to initiate the binding reaction.
- Incubate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
3. Signal Detection and Analysis:
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC50 value of this compound.
Visualizations
References
Impact of CGP 20712 dihydrochloride stability on experimental outcomes.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of CGP 20712 dihydrochloride and its potential impact on experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective β1-adrenoceptor antagonist with an IC50 of 0.7 nM.[1] It exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors.[1] Its primary mechanism of action is the competitive blockade of β1-adrenoceptors, thereby inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine.[2][3] This antagonism prevents the activation of downstream signaling pathways typically associated with β1-adrenoceptor stimulation.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent.[1][2] For many commercially available formulations, this compound is soluble in water up to 50 mM and in DMSO at 10 mM.[1][4] Always use high-purity, anhydrous solvents to minimize degradation.[2] For accurate concentrations, use the batch-specific molecular weight provided on the certificate of analysis.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of the compound. Both solid and stock solutions should be stored under the conditions specified by the manufacturer.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] This practice minimizes the potential for degradation and ensures the consistency of your experimental results.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on problems related to its stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker-than-expected inhibition of β1-adrenoceptor activity. | Degradation of this compound in working solution: The compound may not be stable for the duration of your experiment at physiological temperatures (e.g., 37°C) in aqueous buffers. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. For long-term experiments, consider replenishing the compound at regular intervals. |
| Improper storage of stock solution: Repeated freeze-thaw cycles or storage at an incorrect temperature can lead to gradual degradation. | Always aliquot stock solutions and store them at the recommended temperature. Use a fresh aliquot for each experiment. | |
| High variability between replicate experiments. | Inconsistent preparation of working solutions: Minor variations in the age or handling of the working solution can lead to differing levels of active compound. | Standardize your protocol for the preparation of working solutions. Ensure that the time between dilution and use is consistent across all experiments. |
| Solvent effects: If using a DMSO stock, the final concentration of DMSO in your assay may affect cell viability or receptor function. | Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). Include a vehicle control with the same final DMSO concentration in your experimental design. | |
| Complete loss of inhibitory activity. | Significant degradation of the compound: The stock solution may be old or have been stored improperly, leading to a complete loss of active compound. | Discard the old stock solution and prepare a fresh one from the solid compound. If the solid compound is old, consider purchasing a new batch. |
| Incorrect compound identity: While rare, there could be an issue with the supplied compound. | Verify the identity and purity of your compound using analytical methods if possible, or contact the supplier for a certificate of analysis. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Solvent | Duration | Notes |
| Solid | +4°C | - | Long-term | Store protected from light and moisture.[1] |
| Stock Solution | -20°C | DMSO or Water | 1 month | Aliquot to avoid freeze-thaw cycles.[7] |
| Stock Solution | -80°C | DMSO or Water | 6 months | Aliquot to avoid freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO or sterile water
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM). Use the batch-specific molecular weight from the certificate of analysis for accurate calculations.
-
Add the calculated volume of solvent to the vial of this compound.
-
Vortex briefly to dissolve the compound completely. Gentle warming or sonication may be required for higher concentrations in DMSO.[7]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7]
-
Protocol 2: General Protocol for a Cell-Based Functional Assay
-
Cell Seeding:
-
Seed your cells expressing the β1-adrenoceptor at the desired density in a suitable multi-well plate.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
On the day of the experiment, prepare fresh serial dilutions of this compound from a thawed stock aliquot in your assay buffer or cell culture medium.
-
Also, prepare solutions of your β-adrenoceptor agonist (e.g., isoproterenol).
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time to allow for receptor binding.
-
Add the agonist to the wells at a fixed concentration (e.g., EC80) to stimulate the receptor. Include appropriate controls (vehicle only, agonist only).
-
-
Signal Detection:
-
After the desired incubation time, measure the downstream signaling readout (e.g., cAMP levels, calcium flux, or reporter gene expression) using a suitable assay kit and plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: β1-Adrenoceptor Signaling and Inhibition by CGP 20712.
Caption: Workflow for a GPCR Antagonist Functional Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. enfanos.com [enfanos.com]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−) [iris.unito.it]
Accounting for Dihydrochloride Salt Form in Molarity Calculations: A Technical Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to accurately account for the dihydrochloride salt form of a compound when preparing solutions of a specific molarity.
Frequently Asked Questions (FAQs)
Q1: How does the dihydrochloride salt form affect molarity calculations?
A1: The dihydrochloride salt form of a compound includes two molecules of hydrogen chloride (HCl) for every molecule of the active compound (free base). This additional mass from the HCl must be included in the molecular weight for accurate molarity calculations. Using the molecular weight of only the free base will result in a lower-than-intended final concentration of your active compound.
Q2: What molecular weight should I use for a dihydrochloride salt?
A2: To prepare a solution of a specific molarity, you must use the molecular weight of the entire salt complex. This is calculated by adding the molecular weight of the free base to the molecular weight of two molecules of HCl.
Molecular Weight (Dihydrochloride Salt) = Molecular Weight (Free Base) + 2 * Molecular Weight (HCl)
Q3: Can you provide an example calculation?
A3: Certainly. Let's say you want to prepare a 10 mM solution of "Compound A dihydrochloride".
-
Determine the molecular weights:
-
Calculate the molecular weight of the dihydrochloride salt:
-
MW = 350.00 g/mol + (2 * 36.46 g/mol ) = 350.00 g/mol + 72.92 g/mol = 422.92 g/mol
-
-
Use the molarity formula to calculate the required mass:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To make 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.1 L * 422.92 g/mol = 0.42292 g
-
Therefore, you would weigh out 422.92 mg of Compound A dihydrochloride.
-
Quantitative Data Summary
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Compound A (Free Base) | (Hypothetical) | 350.00 |
| Hydrogen Chloride | HCl | 36.46[1][2][3] |
| Compound A Dihydrochloride | (Hypothetical) · 2HCl | 422.92 |
Experimental Protocol: Preparation of a 10 mM Solution of Compound A Dihydrochloride
Objective: To prepare 100 mL of a 10 mM solution of Compound A dihydrochloride.
Materials:
-
Compound A dihydrochloride (MW = 422.92 g/mol )
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
100 mL volumetric flask
-
Appropriate solvent (e.g., deionized water, DMSO)
-
Pipettes
-
Beaker
Methodology:
-
Calculate the required mass: As determined in the example above, 422.92 mg of Compound A dihydrochloride is required.
-
Weigh the compound: Carefully weigh out 422.92 mg of Compound A dihydrochloride using an analytical balance.
-
Dissolve the compound: Transfer the weighed compound to a beaker. Add a portion of the desired solvent (e.g., ~70-80 mL) and stir until the compound is fully dissolved. Gentle heating or sonication may be required depending on the compound's solubility.
-
Transfer to volumetric flask: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Bring to final volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask with the compound name, concentration (10 mM), solvent, and date of preparation. Store the solution under appropriate conditions.
Visualization of Molarity Calculation Logic
Caption: Logical flow for calculating the mass of a dihydrochloride salt for a target molarity.
References
Technical Support Center: CGP 20712 Dihydrochloride Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of CGP 20712 dihydrochloride in aqueous solutions. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the maximum soluble concentration of this compound in water?
A1: this compound is soluble in water up to 50 mM.[1][2]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored at +4°C. Aqueous stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[3][4]
Q3: Can I dissolve this compound in solvents other than water?
A3: Yes, this compound is also soluble in DMSO. One supplier suggests a solubility of up to 28 mg/mL (49.35 mM) in DMSO, which may require ultrasonication and warming to achieve complete dissolution.[1]
Q4: Why might my this compound solution appear cloudy or have visible precipitate?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit, the pH of the solution being inappropriate, the use of certain buffers, or improper storage conditions leading to degradation.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 50[1][2] | ~28.37 | - |
| DMSO | 49.35 | 28 | May require sonication and warming.[1] |
Note: The molecular weight of this compound is 567.39 g/mol .[1] Calculations are based on this value.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in sterile, purified water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 28.37 mg.
-
Initial Solubilization: Add a portion of the sterile water to the vial containing the powder. For a 1 mL final volume, start with approximately 0.8 mL.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Troubleshooting Guide
Issue 1: Precipitation upon dissolution in water.
-
Question: I am trying to dissolve this compound in water, but it is not fully dissolving or is forming a precipitate. What should I do?
-
Answer:
-
Concentration Check: Ensure you have not exceeded the maximum solubility of 50 mM.
-
Aiding Dissolution: Try vortexing for a longer period. Gentle warming or sonication can also help.
-
pH Adjustment: The pH of your water may be affecting solubility. As a dihydrochloride salt of an amine, the compound is more soluble at a slightly acidic pH. If your water is neutral or slightly basic, consider using a slightly acidic buffer.
-
Issue 2: Precipitation when diluting in a buffer (e.g., PBS).
-
Question: My aqueous stock solution of this compound is clear, but when I dilute it into my phosphate-buffered saline (PBS) for my experiment, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer:
-
pH of the Buffer: PBS typically has a pH of 7.4. At this pH, the amine groups of CGP 20712 may start to deprotonate, converting the more soluble salt form to the less soluble free base, causing precipitation.
-
Troubleshooting Steps:
-
Use a More Acidic Buffer: Consider using a buffer with a slightly lower pH (e.g., pH 6.0-7.0) for your final dilution, if compatible with your experimental system.
-
Lower Final Concentration: Try diluting your stock solution to a lower final concentration in the PBS.
-
Prepare Directly in Buffer: Attempt to dissolve the this compound powder directly into the desired buffer at the final experimental concentration. This may be more successful than diluting a high-concentration stock.
-
-
Visual Guides
Signaling Pathway
Caption: β1-Adrenergic Receptor Signaling Cascade.
Troubleshooting Workflow
Caption: Workflow for addressing CGP 20712 precipitation.
References
Interpreting biphasic inhibition curves with CGP 20712 A.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the β1-selective adrenoceptor antagonist, CGP 20712 A, particularly in the context of interpreting biphasic inhibition curves.
Frequently Asked Questions (FAQs)
Q1: What is CGP 20712 A and what is its primary mechanism of action?
A1: CGP 20712 A is a highly potent and selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline at these sites.[2][3] It is a valuable research tool due to its exceptionally high selectivity for the β1 subtype over the β2 subtype, with some studies reporting a selectivity of approximately 10,000-fold.[1][4][5]
Q2: Why am I observing a biphasic (two-phase) inhibition curve in my experiment with CGP 20712 A?
A2: A biphasic inhibition curve is an expected result when using CGP 20712 A in a system containing a mixed population of β1 and β2 adrenoceptors.[4][6] This occurs due to the compound's high selectivity.
-
Phase 1 (High-Affinity): At low concentrations, CGP 20712 A preferentially binds to and inhibits the high-affinity β1-adrenoceptors.
-
Phase 2 (Low-Affinity): As the concentration of CGP 20712 A increases, it begins to bind to and inhibit the lower-affinity β2-adrenoceptors.[4][6] The resulting curve is a composite of these two distinct binding events.
Q3: What do the two phases and the plateau of the biphasic curve represent?
A3: The biphasic curve provides quantitative information about the receptor subtypes in your sample.
-
First Sigmoid Curve: Represents the inhibition of the β1-adrenoceptor population. The IC50 of this phase corresponds to the affinity of CGP 20712 A for the β1 receptor.
-
Plateau Region: The flat portion of the curve between the two phases indicates the concentration range where CGP 20712 A has saturated most of the β1 receptors, but has not yet reached a high enough concentration to significantly inhibit β2 receptors.[4] The level of inhibition at this plateau corresponds to the proportion of β1 receptors in the tissue.
-
Second Sigmoid Curve: Represents the inhibition of the β2-adrenoceptor population. The IC50 of this second phase corresponds to the much lower affinity of CGP 20712 A for the β2 receptor.
Q4: How can I use a biphasic curve to quantify the relative proportions of β1 and β2 adrenoceptors?
A4: By using non-linear regression to fit your data to a "two-site" or "biphasic" competition model, you can determine the relative densities of the two receptor subtypes.[4] The model will calculate the percentage of total binding sites attributed to the high-affinity site (β1) and the low-affinity site (β2). The height of the plateau on the curve provides a visual estimation of the β1 receptor population. For example, a plateau at 60% displacement of a radioligand suggests that β1 receptors constitute 60% of the total β-adrenoceptor population in that sample.[4]
Data Presentation
Table 1: Selectivity Profile of CGP 20712 A
This table summarizes the binding affinity and selectivity of CGP 20712 A for human β-adrenoceptor subtypes.
| Receptor Subtype | Affinity (Ki or IC50) | Selectivity vs. β1 |
| β1 | ~0.3 - 0.7 nM[1][2] | - |
| β2 | 501-fold lower than β1[7][8] | 1:501 |
| β3 | 4169-fold lower than β1[7][8] | 1:4169 |
Table 2: Example Parameters from a Biphasic Curve Fit
This table shows hypothetical but typical output parameters from a two-site competition analysis of a CGP 20712 A binding experiment.
| Parameter | Value | Interpretation |
| LogIC50_1 | -8.8 | Corresponds to an IC50 of ~1.6 nM for the high-affinity site (β1). |
| LogIC50_2 | -5.5 | Corresponds to an IC50 of ~3.2 µM for the low-affinity site (β2). |
| Percent High Affinity | 75% | Indicates that β1 receptors make up 75% of the receptor population. |
| Percent Low Affinity | 25% | Indicates that β2 receptors make up 25% of the receptor population. |
| Hill Slope 1 | -1.0 (fixed) | Assumes standard competitive binding for the β1 site. |
| Hill Slope 2 | -1.0 (fixed) | Assumes standard competitive binding for the β2 site. |
Visual Guides and Workflows
Caption: Logical flow for analyzing and interpreting inhibition curves.
Caption: Simplified β-adrenergic signaling and points of inhibition.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| My curve is monophasic, but I expect both β1 and β2 receptors. | 1. The concentration range of CGP 20712 A is too narrow and only covers the high-affinity (β1) portion.2. The density of one receptor subtype is too low to be detected.3. The non-selective radioligand used has poor affinity for one of the subtypes. | 1. Extend the concentration range of CGP 20712 A to higher concentrations (e.g., up to 10 µM).2. Confirm receptor expression using a more sensitive method like qPCR or Western blot. Use a tissue or cell line known to express both subtypes as a positive control.3. Ensure your radioligand (e.g., [3H]DHA) is appropriate for labeling both receptor subtypes in your system. |
| The curve has a very shallow or indistinct plateau. | 1. The affinities of CGP 20712 A for the β1 and β2 subtypes in your specific species or preparation are not different enough.2. High non-specific binding of the radioligand is masking the specific binding components.3. Issues with reagent stability or dilution accuracy. | 1. While CGP 20712 A has high β1/β2 selectivity in human and rat tissues, verify its selectivity in your specific experimental system.[6][7][8]2. Optimize your binding assay to minimize non-specific binding. This may involve adjusting buffer composition, incubation time, or washing steps.[9]3. Prepare fresh serial dilutions of CGP 20712 A for each experiment. Ensure proper storage of all reagents. |
| I'm having trouble fitting the data to a biphasic model. | 1. Insufficient data points, particularly around the inflection points and the plateau.2. The software's initial parameter estimates are too far from the actual values, preventing convergence.3. The biphasic model is not appropriate for the data.[10] | 1. Ensure you have an adequate number of data points (e.g., 12-15 concentrations) spanning the full range of the curve.2. Manually set initial "best-guess" values for the high and low IC50s and the percentage of each site before running the regression.3. Evaluate if a simpler (one-site) or more complex model is needed. Incomplete curves may require constraining the top or bottom plateaus to control values.[10] |
| My results are not reproducible between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency) can alter receptor expression levels.2. Inconsistent preparation of tissue membranes.3. Freeze-thaw cycles of stock solutions. | 1. Standardize cell culture protocols. Use cells within a defined passage number range for all experiments.2. Follow a consistent and validated protocol for tissue membrane preparation.3. Aliquot stock solutions of CGP 20712 A and radioligands to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for β-Adrenoceptor Subtype Quantification
This protocol outlines a general method for generating a biphasic inhibition curve using CGP 20712 A to quantify β1 and β2 adrenoceptors in tissue membrane preparations.
1. Materials and Reagents
-
Tissue Membranes: Prepared from a tissue source known to express β1 and β2 adrenoceptors.
-
Radioligand: Non-selective β-adrenoceptor antagonist, e.g., [3H]Dihydroalprenolol ([3H]DHA).
-
Competitor: CGP 20712 A.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-selective antagonist, e.g., 10 µM Propranolol.
-
96-well plates, filter mats (e.g., GF/B), cell harvester, scintillation fluid, and microplate scintillation counter.
Caption: Typical workflow for a competition radioligand binding assay.
2. Procedure
-
Prepare Serial Dilutions: Prepare a range of CGP 20712 A concentrations in assay buffer. A typical experiment might use 12 concentrations spanning from 1 pM to 10 µM.
-
Set up Assay Plate: In a 96-well plate, add in order:
-
Assay Buffer
-
CGP 20712 A dilution (or buffer for total binding, or Propranolol for non-specific binding).
-
Tissue membrane suspension (e.g., 20-50 µg protein per well).
-
-
Initiate Binding: Add the radioligand (e.g., [3H]DHA at a final concentration close to its Kd, typically 1-2 nM) to all wells to start the reaction.
-
Incubate: Incubate the plate with gentle agitation at a specified temperature and time (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Terminate and Separate: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Count: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding counts (wells with Propranolol) from all other counts.
-
Normalize the data, expressing the specific binding at each concentration of CGP 20712 A as a percentage of the total specific binding (wells with no competitor).
-
Plot the percent specific binding against the logarithm of the CGP 20712 A concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "Biphasic dose-response" or "two-site competition" equation to determine the parameters outlined in Table 2.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. graphpad.com [graphpad.com]
- 12. graphpad.com [graphpad.com]
Technical Support Center: Optimizing CGP 20712 dihydrochloride Binding Assays
<
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation times in binding assays using CGP 20712 dihydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is CGP 20712 and why is incubation time critical?
CGP 20712 is a highly selective β1-adrenoceptor antagonist.[1][2][3] In binding assays, incubation time is a critical parameter that must be optimized to ensure that the binding reaction between the ligand (e.g., a radiolabeled version of CGP 20712 or a competing ligand) and the β1-adrenergic receptor has reached equilibrium. Insufficient incubation time will lead to an underestimation of binding, while excessively long times can lead to issues like receptor degradation or increased non-specific binding.[4]
Q2: How do I determine the optimal incubation time for my assay?
The ideal incubation time should be determined experimentally by performing an association kinetic (time-course) experiment. This involves measuring the specific binding of a fixed concentration of the radioligand to the receptor preparation at various time points until the binding signal reaches a stable plateau, indicating that equilibrium has been achieved.
Q3: My non-specific binding (NSB) is too high. Could incubation time be the cause?
Yes, while shorter incubation times can sometimes reduce NSB, the primary goal is to ensure specific binding has reached equilibrium.[4] High NSB is often caused by other factors, such as the radioligand concentration being too high, issues with the membrane preparation, or suboptimal buffer composition.[4][5]
Common Causes and Solutions for High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of radioligand, ideally at or below the dissociation constant (Kd). Ensure radiochemical purity is >90%.[4] |
| Assay Conditions | Modify the assay buffer by adding agents like 0.1% Bovine Serum Albumin (BSA) or a low concentration (0.05-0.1%) of a non-ionic detergent (e.g., Tween-20) to reduce hydrophobic interactions.[4][5][6] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein in the assay (a typical range is 100-500 µg).[4] Ensure membranes are properly washed to remove any endogenous ligands.[4] |
| Filtration & Washing | Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[4] Increase the volume and number of washes with ice-cold wash buffer to efficiently remove unbound radioligand.[4][5] |
Q4: My specific binding signal is very low. Should I increase the incubation time?
If the incubation time is too short and the assay has not reached equilibrium, then increasing the incubation time will increase the specific binding signal.[4] However, if the assay is already at equilibrium, a low signal may indicate other problems such as receptor degradation, low receptor density in your preparation, or issues with the radioligand's specific activity.[4]
II. Experimental Protocols & Methodologies
Protocol 1: Association Kinetics Experiment to Determine Time to Equilibrium
This experiment measures the rate at which a ligand binds to its receptor to determine the necessary incubation time to reach a steady state.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the β1-adrenergic receptor system (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Prepare a working solution of your radioligand (e.g., [³H]-CGP 12177) at a concentration approximately equal to its Kd.
-
Receptor Source: Prepare a membrane homogenate or cell suspension containing the β1-adrenergic receptors at an optimized protein concentration.[4]
-
Stopping Solution: Prepare a large volume of ice-cold wash buffer.
-
-
Experimental Setup:
-
Set up two sets of tubes for each time point: one for "Total Binding" and one for "Non-Specific Binding."
-
For NSB tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM propranolol).
-
-
Incubation:
-
Initiate the binding reaction by adding the receptor preparation to all tubes.
-
Incubate the tubes at a constant, defined temperature (e.g., 30°C).[7]
-
At various time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120 minutes), stop the reaction.
-
-
Separation & Detection:
-
Data Analysis:
-
Calculate specific binding at each time point by subtracting the non-specific counts per minute (CPM) from the total binding CPM.
-
Plot specific binding (Y-axis) against time (X-axis). The point at which this curve reaches a plateau is the minimum required incubation time for your assay.
-
III. Data & Visualization
Binding Affinity of CGP 20712
CGP 20712 is known for its high affinity and selectivity for the β1-adrenoceptor. This high affinity implies that it has a slow dissociation rate, reinforcing the need to ensure the binding reaction has sufficient time to reach equilibrium.
| Ligand | Target Receptor | Binding Affinity (Ki / IC50) |
| CGP 20712 | β1-Adrenoceptor | ~0.3 nM (Ki)[2][3] |
| CGP 20712 A | β1-Adrenoceptor | ~0.7 nM (IC50)[1] |
| CGP 20712 A | β2-Adrenoceptor | Exhibits ~10,000-fold lower affinity compared to β1[1][8] |
Diagrams of Experimental Workflows and Concepts
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Selectivity: CGP 20712 Dihydrochloride versus Metoprolol
In the landscape of pharmacological research, particularly in the realm of adrenergic signaling, the precise targeting of receptor subtypes is paramount for developing effective and safe therapeutics. This guide provides a detailed comparison of two prominent β1-adrenergic receptor antagonists: CGP 20712 dihydrochloride and metoprolol. The focus of this analysis is their selectivity for the β1-adrenoceptor over the β2-adrenoceptor, a critical factor in minimizing off-target effects.
Quantitative Comparison of Binding Affinities
The selectivity of a compound is quantitatively expressed by comparing its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented below, derived from whole-cell binding studies on Chinese Hamster Ovary (CHO) cells stably expressing human β1- and β2-adrenoceptors, offers a direct comparison of the two antagonists.[1][2]
| Compound | Receptor Subtype | pKi (-logKi) | Ki (nM) | β2/β1 Selectivity Ratio |
| CGP 20712A | β1-Adrenoceptor | 9.53 | 0.295 | 501 |
| β2-Adrenoceptor | 6.83 | 147.91 | ||
| Metoprolol | β1-Adrenoceptor | 7.42 | 38.02 | 26 |
| β2-Adrenoceptor | 6.00 | 1000 |
Note: Ki values were calculated from the pKi values presented in the source. The selectivity ratio is calculated as Ki(β2) / Ki(β1).
The data unequivocally demonstrates the superior β1-selectivity of CGP 20712A compared to metoprolol. With a selectivity ratio of 501, CGP 20712A exhibits a significantly greater preference for the β1-adrenoceptor than metoprolol, which has a selectivity ratio of 26. This high degree of selectivity makes CGP 20712A a valuable tool for in vitro research aimed at isolating and studying β1-adrenergic receptor function.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for CGP 20712 and metoprolol is typically achieved through competitive radioligand binding assays. This technique measures the ability of a non-radioactive compound (the "competitor," e.g., CGP 20712 or metoprolol) to displace a radioactive ligand that is known to bind to the receptor of interest.
Materials:
-
Cell Lines: CHO cells stably transfected with and expressing human β1- or β2-adrenoceptors.
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist.
-
Competitors: this compound and metoprolol.
-
Buffers: Incubation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Cell Culture: The transfected CHO cells are cultured to a suitable density.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains a suspension of the whole cells.
-
Competition Binding: A fixed concentration of the radioligand ([3H]-CGP 12177) is added to each well, along with varying concentrations of the competitor compound (CGP 20712 or metoprolol).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cells with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the workflow of the competitive binding assay and the canonical β1-adrenergic receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Canonical β1-adrenergic receptor signaling cascade.
References
A Head-to-Head Comparison: CGP 20712 Dihydrochloride versus Atenolol for In Vitro β1-Adrenoceptor Blockade
In the landscape of pharmacological tools for studying the β1-adrenoceptor, both CGP 20712 dihydrochloride and atenolol are well-established antagonists. While both compounds exhibit selectivity for the β1-adrenoceptor, their pharmacological profiles present key differences that are critical for researchers to consider when designing in vitro experiments. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate antagonist for specific research needs.
Quantitative Comparison of β-Adrenoceptor Affinity
The binding affinities of CGP 20712 and atenolol for the three β-adrenoceptor subtypes (β1, β2, and β3) are summarized below. The data clearly illustrates the superior selectivity of CGP 20712A for the β1-adrenoceptor.
| Compound | Receptor Subtype | Affinity (Ki, nM) | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) |
| CGP 20712A | β1 | 0.3[1] | ~501-fold[2] | ~4169-fold[2] |
| β2 | ~150.3 | |||
| β3 | ~1250.7 | |||
| Atenolol | β1 | ~22.9 (Log Kd = -7.64) | ~26-fold[3] | ~355-fold |
| β2 | ~599.8 (Log Kd = -6.22) | |||
| β3 | ~8128.3 (Log Kd = -5.09) |
Note: Ki values for atenolol were calculated from the provided log Kd values. The selectivity of atenolol for β1 vs. β3 was calculated based on the provided log Kd values. CGP 20712A is a specific form of CGP 20712, and its high selectivity is well-documented.[1][2][4] Atenolol is considered a cardioselective β1-adrenergic blocker, but its selectivity is less pronounced compared to CGP 20712A.[3][5]
Signaling Pathway and Experimental Workflow
To understand the context of these compounds' actions, it is essential to visualize the β1-adrenoceptor signaling pathway and the experimental workflow used to determine their blocking properties.
Caption: β1-Adrenoceptor Signaling Pathway Blockade.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the in vitro blockade properties of compounds like CGP 20712 and atenolol.
Caption: Radioligand Competition Binding Assay Workflow.
Experimental Protocols
A detailed protocol for a representative in vitro β1-adrenoceptor blockade experiment using a radioligand binding assay is provided below. This protocol is a composite based on standard methodologies described in the literature.[6][7]
Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound and atenolol for the β1-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β1-adrenoceptor (e.g., CHO-β1AR).[7]
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA).[7]
-
Unlabeled antagonists: this compound and atenolol.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing GTP (100μM).[7]
-
Non-specific binding control: A high concentration of a non-selective β-blocker (e.g., 1–10 µM propranolol).[8]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β1-adrenoceptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [3H]-DHA, and assay buffer.
-
Non-specific Binding: Membranes, [3H]-DHA, and a high concentration of propranolol.
-
Competition Binding: Membranes, [3H]-DHA, and serial dilutions of either this compound or atenolol (typically ranging from 10⁻¹² M to 10⁻⁴ M).[6]
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
Both this compound and atenolol are effective β1-adrenoceptor antagonists for in vitro studies. However, the choice between them should be guided by the specific requirements of the experiment.
-
This compound is the preferred antagonist when high selectivity for the β1-adrenoceptor is paramount. Its significantly higher affinity and selectivity for β1 over β2 and β3 receptors minimize the potential for off-target effects, making it an excellent tool for precisely dissecting β1-adrenoceptor function.
-
Atenolol , while still selective for the β1-adrenoceptor, has a lower selectivity profile compared to CGP 20712. It can be a suitable and cost-effective alternative for experiments where absolute subtype specificity is less critical. However, researchers should be mindful of its potential to interact with β2-adrenoceptors at higher concentrations.
By carefully considering the quantitative data and experimental context provided in this guide, researchers can make an informed decision to select the most appropriate β1-adrenoceptor antagonist for their in vitro investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CGP 20712 Dihydrochloride: A Comparative Guide to its Adrenergic Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of CGP 20712 dihydrochloride's binding affinity across various adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
CGP 20712 is widely recognized as a highly potent and selective antagonist for the β1-adrenergic receptor.[1][2] Its primary mechanism of action involves competitively binding to β1-receptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][2] This high selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of the β1-adrenergic receptor. However, a thorough evaluation of its cross-reactivity with other adrenergic receptor subtypes is crucial for the accurate interpretation of experimental results.
Performance Comparison: Binding Affinities at Adrenergic Receptors
The selectivity of this compound is most evident when comparing its binding affinities for β-adrenergic receptor subtypes. Quantitative data from radioligand binding assays consistently demonstrate a significantly higher affinity for the β1 subtype over β2 and β3.
| Receptor Subtype | Ki (nM) | pKi | Fold Selectivity vs. β1 |
| β1 | 0.3[1][2] | 9.52 | - |
| β2 | ~3000 | ~5.52 | ~10,000-fold[3][4] |
| β3 | - | - | - |
| α1 | ~5500 | 5.26[1] | ~18,333-fold |
| α1A | No data available | No data available | No data available |
| α1B | No data available | No data available | No data available |
| α1D | No data available | No data available | No data available |
| α2A | No data available | No data available | No data available |
| α2B | No data available | No data available | No data available |
| α2C | No data available | No data available | No data available |
Table 1: Comparative binding affinities (Ki) and selectivity of this compound for various adrenergic receptor subtypes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value. Fold selectivity is calculated relative to the Ki for the β1 receptor.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Competitive Radioligand Binding Assay
This in vitro assay quantifies the affinity of a test compound (in this case, CGP 20712) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of CGP 20712 for various adrenergic receptor subtypes.
Materials:
-
Cell membranes or whole cells expressing the specific human adrenergic receptor subtype of interest (e.g., β1, β2, α1).
-
Radioligand specific for the receptor subtype (e.g., [3H]dihydroalprenolol for β-receptors, [3H]prazosin for α1-receptors).
-
This compound of varying concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of CGP 20712.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of CGP 20712 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades through different G protein subtypes. The selectivity of CGP 20712 for the β1-receptor has important implications for its functional effects, as it primarily modulates the Gs-protein pathway.
In contrast, other adrenergic receptor subtypes couple to different G proteins, leading to distinct cellular responses. For instance, α1-receptors typically couple to Gq-proteins, while α2-receptors couple to Gi-proteins.
References
- 1. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP 20712 Dihydrochloride and Other Selective β1-Antagonists
An objective guide for researchers and drug development professionals on the efficacy and performance of selective β1-adrenergic receptor antagonists, with a focus on CGP 20712 dihydrochloride.
This guide provides a comprehensive comparison of this compound with other prominent selective β1-antagonists, including bisoprolol, metoprolol, and atenolol. The data presented is curated from various scientific publications and aims to offer an objective overview for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Comparison of β1-Antagonists
The efficacy of a β1-antagonist is primarily determined by its binding affinity (Ki) for the β1-adrenoceptor and its selectivity over other receptor subtypes, particularly the β2-adrenoceptor. The following table summarizes these key quantitative parameters for this compound and other selected β1-antagonists.
| Compound | β1-adrenoceptor pKi | β2-adrenoceptor pKi | β1/β2 Selectivity Ratio |
| This compound | ~9.0 | ~5.2 | ~501-10,000 fold [1] |
| Bisoprolol | ~8.7 | ~7.2 | ~14-20 fold[2][3] |
| Metoprolol | ~7.7 | ~6.3 | ~2.3-30 fold[1][4] |
| Atenolol | ~6.9 | ~5.6 | ~4.7-35 fold[4][5] |
| Nebivolol | ~8.5 | ~7.0 | ~3-4.5 fold[2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the ratio of Ki values for β2/β1 receptors.
Experimental Protocols
The data presented in this guide is primarily derived from radioligand binding assays, a standard method for characterizing receptor-ligand interactions.
Radioligand Binding Assay for Determining Binding Affinity (Ki) and Selectivity
This protocol outlines the general steps involved in a competition radioligand binding assay to determine the affinity and selectivity of a test compound (e.g., CGP 20712) for β1- and β2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptors (e.g., CHO cells stably expressing human β1- or β2-adrenoceptors) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to β-adrenoceptors (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol) is used.
-
The membrane preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
3. Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity is determined by comparing the Ki values for the β1 and β2 receptors.
Mandatory Visualizations
β1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the β1-adrenergic receptor upon activation by an agonist. β1-antagonists, such as CGP 20712, block this pathway by preventing agonist binding.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Determining β1-Antagonist Efficacy
The following diagram outlines the key steps in a typical experimental workflow to determine the binding affinity and selectivity of a β1-antagonist.
Caption: Workflow for β1-Antagonist Affinity and Selectivity.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isolating β-Adrenoceptor Subtype Effects: A Comparative Guide to Using ICI 118,551 and CGP 20712
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICI 118,551 and CGP 20712, two highly selective antagonists for the β2 and β1-adrenoceptors, respectively. Their combined use is a powerful pharmacological tool to dissect the distinct physiological and cellular effects mediated by these receptor subtypes. This document outlines their pharmacological properties, provides detailed experimental protocols for their application, and visualizes the relevant signaling pathways.
Pharmacological Profile: A Head-to-Head Comparison
ICI 118,551 is a potent and highly selective β2-adrenoceptor antagonist, while CGP 20712 is a highly selective and potent β1-adrenoceptor antagonist.[1][2][3][4] The selectivity of these compounds is crucial for minimizing off-target effects and enabling the precise isolation of β1 and β2-adrenoceptor-mediated responses.
| Compound | Target Receptor | Selectivity | Affinity (Ki/IC50) | Key Characteristics |
| ICI 118,551 | β2-Adrenoceptor | Over 100-fold selective for β2 over β1 and β3.[5][6][7] Some studies report up to 550-fold selectivity over β1.[6][7] | Ki values: 1.2 nM for β2, 120 nM for β1, and 257 nM for β3.[8] | Widely used in research to understand β2-adrenoceptor function.[5] It can cross the blood-brain barrier.[5] |
| CGP 20712 | β1-Adrenoceptor | Approximately 10,000-fold selective for β1 over β2.[1][2][3] | IC50 = 0.7 nM for β1.[1][2][3] Ki = 0.3 nmol/L.[4] | A valuable tool for quantifying β1 and β2-adrenoceptors.[2][3][4] |
Deciphering β-Adrenoceptor Signaling
β1 and β2-adrenoceptors, while both coupled to Gs proteins and activating adenylyl cyclase, exhibit distinct signaling pathway bifurcations and downstream effects. Understanding these pathways is fundamental to interpreting experimental results when using selective antagonists.
The Canonical β1-Adrenoceptor Signaling Pathway
Stimulation of β1-adrenoceptors, predominantly found in the heart, kidneys, and fat cells, leads to a well-defined signaling cascade.[9] The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9][10] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including calcium channels, which results in increased heart rate and contractility.[9][10][11]
The Bifurcating β2-Adrenoceptor Signaling Pathway
The β2-adrenoceptor signaling pathway is more complex, involving coupling to both Gs and Gi proteins.[12] The classical Gs-mediated pathway mirrors that of the β1-receptor, leading to cAMP production and PKA activation.[13] However, the coupling to Gi proteins can inhibit adenylyl cyclase, creating a functionally opposing pathway.[12] This dual coupling allows for a more nuanced regulation of cellular responses.
Experimental Protocols for Isolating β-Adrenoceptor Subtype Effects
The following protocols provide a general framework for utilizing ICI 118,551 and CGP 20712 to differentiate between β1 and β2-adrenoceptor-mediated effects in cell culture or isolated tissue preparations.
General Considerations:
-
Cell/Tissue Preparation: The choice of cell line or tissue is critical and should be based on the expression profile of β-adrenoceptor subtypes.
-
Agonist Selection: A non-selective β-agonist, such as isoproterenol, is typically used to activate both β1 and β2-adrenoceptors.
-
Antagonist Concentrations: The concentrations of ICI 118,551 and CGP 20712 should be chosen based on their respective Ki or IC50 values to ensure subtype selectivity. A common starting point is a concentration 10-100 fold higher than the Ki for the target receptor, while remaining below the Ki for off-target receptors.
-
Controls: Appropriate controls, including vehicle-only and agonist-only groups, are essential for data interpretation.
Experimental Workflow: A Step-by-Step Guide
The general workflow for these experiments involves pre-incubating the cells or tissues with the selective antagonists before stimulating with a non-selective agonist.
Protocol 1: Isolating β2-Adrenoceptor Effects
-
Preparation: Prepare cell cultures or isolated tissues as required for the specific assay.
-
Pre-incubation: Pre-incubate the preparations with an effective concentration of CGP 20712 (e.g., 300 nM) for a sufficient duration (e.g., 30 minutes) to ensure complete blockade of β1-adrenoceptors.[14]
-
Stimulation: Add a non-selective β-agonist (e.g., isoproterenol) at a concentration known to elicit a response.
-
Measurement: Measure the downstream signaling event of interest (e.g., cAMP accumulation, PKA activation, or a physiological response). The observed response can be attributed to the activation of β2-adrenoceptors.
Protocol 2: Isolating β1-Adrenoceptor Effects
-
Preparation: Prepare cell cultures or isolated tissues as required for the specific assay.
-
Pre-incubation: Pre-incubate the preparations with an effective concentration of ICI 118,551 (e.g., 50-100 nM) for a sufficient duration (e.g., 30 minutes) to ensure complete blockade of β2-adrenoceptors.[15][16]
-
Stimulation: Add a non-selective β-agonist (e.g., isoproterenol) at a concentration known to elicit a response.
-
Measurement: Measure the downstream signaling event of interest. The observed response can be attributed to the activation of β1-adrenoceptors.
Data Interpretation
By comparing the responses in the presence of each selective antagonist to the response with the agonist alone, the relative contribution of each β-adrenoceptor subtype can be determined.
-
A response that is blocked by CGP 20712 but not by ICI 118,551 is mediated by β1-adrenoceptors .
-
A response that is blocked by ICI 118,551 but not by CGP 20712 is mediated by β2-adrenoceptors .
-
A response that is partially blocked by both antagonists suggests a mixed contribution from both β1 and β2-adrenoceptors .
Note: It is crucial to be aware of potential species differences in receptor pharmacology and to validate the selectivity of the antagonists under the specific experimental conditions. While highly selective, at very high concentrations, these antagonists may lose their subtype specificity.[15][17]
References
- 1. bio-techne.com [bio-techne.com]
- 2. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 6. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. β 1 Adrenoceptor antagonistic effects of the supposedly selective β 2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Is CGP 20712 dihydrochloride the gold standard for experimental β1-adrenoceptor antagonism?
In the landscape of experimental pharmacology, the precise dissection of receptor subtype function is paramount. For researchers investigating the β1-adrenoceptor, the choice of a selective antagonist is a critical determinant of experimental success. CGP 20712 dihydrochloride has long been a tool of choice for this purpose, but is its esteemed position as the "gold standard" warranted? This guide provides a comprehensive comparison of this compound with other common β1-adrenoceptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision.
Executive Summary
This compound distinguishes itself with exceptional selectivity for the β1-adrenoceptor over β2- and β3-adrenoceptor subtypes. Experimental data consistently demonstrates a selectivity ratio for β1 over β2 receptors that is orders of magnitude higher than clinically established β1-selective blockers such as atenolol, metoprolol, and bisoprolol. While these clinical agents are effective in therapeutic settings, their utility as precise experimental tools is limited by their comparatively modest selectivity. For in vitro studies demanding unambiguous β1-adrenoceptor blockade without confounding β2 or β3 effects, this compound remains the unparalleled choice.
Comparative Analysis of β1-Adrenoceptor Antagonists
The cornerstone of a superior experimental antagonist is its high affinity for the target receptor and, crucially, a significantly lower affinity for off-target receptors. The data presented below, derived from whole-cell radioligand binding studies on Chinese Hamster Ovary (CHO) cells stably expressing human β-adrenoceptor subtypes, offers a direct comparison of the binding affinities (pKi) and selectivity ratios of CGP 20712A and other widely used antagonists. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi (β1) | pKi (β2) | pKi (β3) | β1 vs β2 Selectivity (fold) | β1 vs β3 Selectivity (fold) |
| CGP 20712A | 9.3 | 6.6 | 5.7 | 501 | 4169 |
| Bisoprolol | 8.7 | 7.5 | < 5 | 14 | > 5012 |
| Atenolol | 7.4 | 6.2 | < 5 | 14 | > 251 |
| Metoprolol | 7.7 | 6.4 | < 5 | 20 | > 501 |
| Propranolol | 8.8 | 9.2 | 6.2 | 0.4 (β2 selective) | 398 |
| ICI 118,551 | 6.8 | 9.5 | 6.9 | 0.02 (β2 selective) | 0.8 (β2 selective) |
Data sourced from Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.[1][2]
This quantitative comparison starkly illustrates the superior selectivity of CGP 20712A. Its 501-fold selectivity for the β1-adrenoceptor over the β2 subtype is substantially greater than that of bisoprolol, atenolol, and metoprolol.[1][2] Propranolol, a non-selective antagonist, and ICI 118,551, a β2-selective antagonist, are included for reference to highlight the spectrum of selectivity profiles.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the β1-adrenoceptor signaling cascade and a typical experimental workflow for determining antagonist affinity.
Caption: β1-Adrenoceptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Experimental Protocols
The determination of antagonist affinity and selectivity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Whole-Cell Competitive Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test antagonist for β-adrenoceptor subtypes.
Materials:
-
CHO cell lines stably expressing human β1, β2, or β3-adrenoceptors.
-
Radioligand: [3H]-CGP 12177 (a non-subtype-selective antagonist).
-
Test antagonist (e.g., this compound, atenolol).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the specific CHO cell line to confluence in 96-well plates.
-
Assay Preparation: On the day of the experiment, remove the culture medium and wash the cells with the assay buffer.
-
Incubation: Add the assay buffer containing a fixed concentration of the radioligand ([3H]-CGP 12177, typically close to its Kd value for the receptor subtype) and varying concentrations of the unlabeled test antagonist to the wells.
-
Equilibration: Incubate the plates at 37°C for a sufficient period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the assay by aspirating the incubation buffer and rapidly washing the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test antagonist.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: The Verdict on this compound
Based on the presented comparative data, this compound unequivocally stands out as the superior tool for the experimental isolation and characterization of β1-adrenoceptors. Its exceptional selectivity, far surpassing that of clinically used β1-blockers, minimizes the risk of off-target effects that could confound experimental results.[1][2] This makes it an invaluable reagent for a range of applications, from basic receptor pharmacology to the validation of novel drug candidates.
While antagonists like bisoprolol and metoprolol are indispensable in clinical practice, their relatively lower selectivity makes them less ideal for definitive in vitro research. Therefore, for researchers requiring the highest degree of precision in β1-adrenoceptor antagonism, this compound remains the undisputed gold standard.
References
Review of studies comparing CGP 20712 with other beta-blockers.
CGP 20712 is a highly selective antagonist of the β1-adrenergic receptor, a characteristic that makes it a valuable tool in pharmacological research for differentiating between β1- and β2-adrenoceptor subtypes.[1][2][3] Its primary mechanism of action involves competitively binding to β1-receptors, thereby inhibiting the positive chronotropic effects of catecholamines like adrenaline and noradrenaline.[1][2] This high selectivity also allows for the unmasking and study of β2-adrenoceptor-mediated effects.[4] This guide provides a comparative analysis of CGP 20712 with other notable beta-blockers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Beta-Blocker Affinity and Selectivity
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of CGP 20712 and other beta-blockers for β1 and β2-adrenergic receptors. The data highlights the superior β1-selectivity of CGP 20712.
Table 1: Binding Affinity (Ki) and Selectivity of Various Beta-Blockers
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity Ratio (β2-Ki / β1-Ki) | Reference |
| CGP 20712A | 0.3 | >3000 | ~10,000 | [3] |
| CGP 20712A | 9.4 ± 2.4 | 16,000 ± 11,000 | ~1702 | [5] |
| Bisoprolol | - | - | 14 | [6] |
| Metoprolol | - | - | - | [[“]] |
| Atenolol | - | - | - | [8] |
| Propranolol | - | - | - | [5] |
| ICI 118,551 | 240 ± 26 | 0.6 ± 0.2 | 0.0025 (β2-selective) | [5] |
| Nebivolol | - | - | 46.1 (using [3H]CGP 12.177) | [9] |
| Carvedilol | - | - | 0.65 (using [3H]CGP 12.177) | [9] |
Table 2: Inhibitory Concentration (IC50) of CGP 20712A
| Parameter | Value | Reference |
| IC50 for β1-Adrenoceptor | 0.7 nM | [10] |
| Selectivity over β2-Adrenoceptors | ~10,000-fold | [3][10] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. A typical experimental protocol is outlined below.
Radioligand Binding Assay for Beta-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CGP 20712) for β1 and β2-adrenergic receptors.
Materials:
-
Tissue membranes expressing β-adrenoceptors (e.g., rat neocortical and cerebellar membranes, human myocardium).[3][9]
-
Radioligand, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol.[3][9]
-
Test compounds (beta-blockers).
-
Selective antagonists for receptor subtype differentiation (e.g., CGP 20712A for β1 and ICI 118,551 for β2).[4][5]
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissues known to express the target receptors and prepare a membrane fraction through centrifugation.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing test compound.
-
Competition: The test compound will compete with the radioligand for binding to the receptors.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the mechanism of action of CGP 20712, the following diagrams are provided.
Discussion
The presented data unequivocally demonstrate the high β1-selectivity of CGP 20712 compared to other beta-blockers. For instance, studies have shown CGP 20712A to be approximately 501-fold more selective for β1 over β2 receptors.[6] In contrast, clinically used beta-blockers like bisoprolol and metoprolol exhibit lower selectivity ratios.[6][[“]] Non-selective beta-blockers, such as propranolol, show minimal to no preference between the two receptor subtypes.[5]
The high selectivity of CGP 20712 makes it an invaluable research tool for isolating and studying the distinct physiological roles of β1 and β2-adrenoceptors. For example, by using CGP 20712 to block β1 receptors, researchers can investigate the effects of agonists on β2 receptors without confounding signals from β1 activation.[4]
It is important to note that the binding affinity and selectivity of beta-blockers can be influenced by the experimental conditions, such as the radioligand used and the tissue preparation.[9] Therefore, direct comparisons of absolute values across different studies should be made with caution. Nevertheless, the rank order of β1-selectivity, with CGP 20712 being preeminent, is a consistent finding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
On-Target Validation of CGP 20712 Dihydrochloride: A Comparative Guide Using β1-Adrenoceptor Knockout Models
For researchers, scientists, and drug development professionals, confirming the specific molecular target of a compound is a critical step in preclinical development. This guide provides a comparative analysis of CGP 20712 dihydrochloride, a potent and selective β1-adrenoceptor antagonist, and demonstrates how knockout mouse models are definitively used to validate its on-target effects. By comparing the pharmacological response in wild-type animals to genetically modified animals lacking the β1-adrenoceptor, we can unequivocally attribute the compound's activity to its intended target.
CGP 20712 is a valuable research tool for dissecting the physiological roles of the β1-adrenoceptor from other β-adrenoceptor subtypes.[1][2] Its high selectivity makes it a preferred antagonist in many experimental settings.[1][3][4] However, as with any pharmacological agent, it is essential to confirm that its effects are mediated through its intended target and not due to off-target interactions. The use of a β1-adrenoceptor knockout (β1-AR KO) mouse model provides the most rigorous method for this validation.[5][6]
Comparison of Isoproterenol-Stimulated Activity in Wild-Type and β1-AR Knockout Mice
To confirm the on-target effects of CGP 20712, we first examine the physiological response to a non-selective β-adrenoceptor agonist, isoproterenol, in both wild-type (WT) and β1-AR KO mice. In WT mice, isoproterenol elicits a strong positive chronotropic (heart rate) and inotropic (contractile force) response, which is largely mediated by the β1-adrenoceptor. In stark contrast, the response to isoproterenol is significantly blunted in β1-AR KO mice, demonstrating the critical role of the β1-adrenoceptor in mediating these cardiac effects.[5][6]
| Parameter | Wild-Type (WT) | β1-AR Knockout (-/-) | Reference |
| Baseline Heart Rate (bpm) | ~500 | ~450 | [5] |
| Maximal Isoproterenol-Induced Heart Rate (bpm) | ~700 | ~500 | [5] |
| Isoproterenol-Stimulated Adenylyl Cyclase Activity (% of basal) | ~350% | ~150% | [5] |
On-Target Effect of CGP 20712 in Myocytes
The on-target effect of CGP 20712 can be further demonstrated at the cellular level by examining its ability to antagonize the effects of isoproterenol in cardiac myocytes. In wild-type myocytes, isoproterenol stimulates an increase in L-type Ca2+ currents, leading to enhanced contractility. This effect is effectively blocked by pre-treatment with CGP 20712. In myocytes isolated from β1-AR KO mice, the isoproterenol-induced increase in L-type Ca2+ currents is already significantly reduced, and the effect of CGP 20712 is negligible, confirming its specific action on the β1-adrenoceptor.
| Cell Type | Treatment | Change in L-type Ca2+ Current | Reference |
| Wild-Type Myocytes | Isoproterenol | Significant Increase | [7] |
| Wild-Type Myocytes | CGP 20712 + Isoproterenol | No Significant Increase | [7] |
| β1-AR KO Myocytes | Isoproterenol | Blunted Increase | [8] |
| β1-AR KO Myocytes | CGP 20712 + Isoproterenol | Blunted Increase | [8] |
Comparison with Alternative β1-Adrenoceptor Antagonists
CGP 20712 is renowned for its high selectivity for the β1-adrenoceptor over the β2- and β3-adrenoceptors.[3][4] This high selectivity is a key advantage over other less selective antagonists. The table below compares the selectivity profile of CGP 20712 with other commonly used β-blockers.
| Compound | β1 Selectivity (fold over β2) | β1 Selectivity (fold over β3) | Reference |
| CGP 20712A | 501 | 4169 | [3][4] |
| Bisoprolol | 14 | - | [4] |
| Atenolol | Poor β1/β2 selectivity | - | [3] |
| Metoprolol | Poor β1/β2 selectivity | - | [3] |
| ICI 118,551 | 0.0018 (β2 selective) | - | [3][4] |
Experimental Protocols
Generation of β1-Adrenoceptor Knockout Mice
β1-adrenoceptor knockout mice (β1-AR -/-) are generated using gene targeting techniques.[5][6] A targeting vector is constructed to disrupt the β1-adrenoceptor gene (Adrb1) in embryonic stem (ES) cells. The mutated ES cells are then injected into blastocysts to create chimeric mice. Chimeric mice are subsequently bred to establish a colony of homozygous β1-AR knockout mice. Genotyping is performed by Southern blotting or PCR analysis to confirm the absence of the wild-type Adrb1 allele.[5]
Measurement of Heart Rate in Mice
Heart rate in conscious mice is measured using telemetry or tail-cuff plethysmography. For telemetry, a small transmitter is surgically implanted into the peritoneal cavity of the mouse. The transmitter records the electrocardiogram (ECG), from which the heart rate is derived. For tail-cuff plethysmography, a cuff is placed around the tail of the mouse to measure blood pressure and heart rate. Baseline heart rate is recorded, followed by administration of isoproterenol (e.g., 1 mg/kg, i.p.). The change in heart rate from baseline is then calculated.[5]
Adenylyl Cyclase Activity Assay
Cardiac membranes are prepared from the ventricles of wild-type and β1-AR knockout mice. The adenylyl cyclase activity is assayed by measuring the conversion of [α-32P]ATP to [32P]cAMP in the presence or absence of isoproterenol (10-8 to 10-4 M). The reaction is terminated, and [32P]cAMP is separated from [α-32P]ATP by column chromatography. The amount of [32P]cAMP produced is quantified by scintillation counting.[5]
Isolation and Culture of Cardiac Myocytes
Ventricular myocytes are isolated from neonatal wild-type and β1-AR knockout mice. The hearts are minced and subjected to enzymatic digestion to dissociate the cells. The isolated myocytes are then plated on laminin-coated dishes and cultured in a suitable medium. The spontaneous contraction rate of the myocytes can be observed and measured under a microscope.[8]
Visualizing the Logic and Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
- 6. Targeted disruption of the mouse beta1-adrenergic receptor gene: developmental and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Beta-adrenergic receptor subtype-specific signaling in cardiac myocytes from beta(1) and beta(2) adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinetic Binding Profiles of β-Blockers, Featuring CGP 20712
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic binding properties of the highly selective β1-adrenoceptor antagonist, CGP 20712, against other commonly used β-blockers. The presented data, sourced from peer-reviewed studies, offers insights into the molecular interactions that govern the therapeutic and potential off-target effects of these widely prescribed cardiovascular drugs.
The affinity of a drug for its target receptor is a crucial determinant of its potency. However, the kinetic parameters of binding, namely the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic understanding of the drug-receptor interaction. These kinetic constants, which together determine the equilibrium dissociation constant (K_D), influence the duration of action and potential for receptor subtype selectivity. This guide delves into the kinetic binding profiles of CGP 20712 in comparison to other notable β-blockers.
Quantitative Comparison of Kinetic Binding Parameters
The following table summarizes the kinetic binding data for CGP 20712 and other β-blockers at the β1-adrenoceptor, as determined by competition association binding methods.
| Compound | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | K_D (nM) | Reference |
| CGP 20712 | 1.2 x 10⁸ | 0.4 | 3.3 | [1] |
| Bisoprolol | 1.1 x 10⁷ | 0.1 | 9.1 | [1] |
| Carvedilol | 4.8 x 10⁸ | 0.8 | 1.7 | [1] |
| Propranolol | 3.5 x 10⁸ | 0.9 | 2.6 | [1] |
| Metoprolol | 2.1 x 10⁸ | 3.2 | 15.2 | [1] |
| Atenolol | 5.6 x 10⁷ | 9.8 | 175 | [1] |
| Nadolol | 1.3 x 10⁷ | 0.1 | 7.7 | [1] |
K_D was calculated from the kinetic parameters (k_off / k_on).
From this data, it is evident that while CGP 20712 possesses a high affinity for the β1-adrenoceptor, its kinetic profile is distinct from other β-blockers. For instance, bisoprolol and nadolol exhibit slower association and dissociation rates, whereas metoprolol and atenolol have much faster dissociation rates.[1] Carvedilol and propranolol show rapid association rates, similar to CGP 20712.
Experimental Protocols
The determination of these kinetic binding parameters relies on precise experimental methodologies. The two primary techniques employed are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Competition Association Binding Assay
This method was utilized to generate the data in the table above and is a cornerstone technique in receptor pharmacology.
Objective: To determine the association and dissociation rate constants of an unlabeled ligand (e.g., CGP 20712) by observing its competition with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the β1-adrenoceptor (e.g., from CHO-β1AR cells)
-
Radioligand (e.g., [³H]-DHA)
-
Unlabeled competitor β-blockers
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 100 µM GTP)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation: Cell membranes are prepared and diluted to a suitable concentration in the assay buffer. The inclusion of GTP ensures that agonist binding is to the uncoupled form of the receptor.[1]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand (e.g., ~3 nM [³H]-DHA) and varying concentrations of the unlabeled competitor ligand (typically 0, 1, 3, 10, and 100-fold the K_i of the unlabeled ligand).[1]
-
Time Course: The incubation is carried out at a physiological temperature (37°C) for various time points to monitor the association and dissociation phases.
-
Separation: At each time point, the reaction is terminated by rapid filtration through the 96-well filter plates, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to kinetic models to calculate the k_on and k_off values for the unlabeled ligand.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Objective: To measure the association and dissociation rates of a ligand binding to a receptor immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified β1-adrenoceptor
-
Ligand of interest (analyte)
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilization: The purified β1-adrenoceptor (ligand) is covalently immobilized onto the surface of the sensor chip.
-
Equilibration: Running buffer is flowed over the chip surface to establish a stable baseline.
-
Association: A solution containing the β-blocker (analyte) at a known concentration is injected and flows over the sensor chip. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the instrument and recorded as an increase in the response signal.
-
Dissociation: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the receptor is monitored as a decrease in the response signal over time.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the chip surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are fitted to various kinetic models to determine the k_on and k_off values.
Signaling Pathway Context
The kinetic binding of β-blockers to the β1-adrenoceptor directly impacts downstream signaling pathways. By competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine, these antagonists prevent the activation of Gs proteins, subsequent adenylyl cyclase activation, and the production of cyclic AMP (cAMP). This cascade ultimately leads to a reduction in heart rate, cardiac contractility, and blood pressure. The residence time of a β-blocker at the receptor, determined by its k_off, can influence the duration of this blockade.
References
Safety Operating Guide
Proper Disposal of CGP 20712 Dihydrochloride: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling CGP 20712 dihydrochloride must adhere to strict safety protocols, not only during its use but also for its disposal. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides essential information and a procedural framework for the safe disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and disposal.[1] Understanding these hazards is the first step in ensuring safety.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).[1] This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable country, federal, state, and local regulations.[1] The following procedure outlines the necessary steps to ensure safe and compliant disposal.
-
Consult the Safety Data Sheet (SDS): Before beginning the disposal process, thoroughly review the SDS for this compound.[1] This document contains critical information on hazards, handling, and emergency procedures.
-
Contact Your Institutional EHS Office: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance based on your location's regulations and your institution's policies for chemical waste disposal.
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. Improper mixing of chemicals can lead to hazardous reactions.
-
Use Designated Waste Containers: Your EHS office will provide or specify the correct type of container for disposing of this compound. Ensure the container is in good condition and compatible with the chemical.
-
Properly Label the Waste Container: Clearly label the waste container with the full chemical name, "this compound," and any other information required by your institution, such as hazard symbols and the date of accumulation.
-
Store Waste Securely: While awaiting pick-up, store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for Professional Disposal: Your EHS department will coordinate the pick-up and disposal of the chemical waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Emergency Procedures in Case of a Spill
In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor.[1] Follow these steps while avoiding direct contact with the spilled material:
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up: For small spills, absorb the substance with a finely-powdered liquid-binding material.[1] Always wear full personal protective equipment during clean-up.[1]
-
Disposal of Clean-up Materials: All materials used for clean-up should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Comprehensive Safety and Handling Guide for CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, handling procedures, and disposal plans for CGP 20712 dihydrochloride, a highly selective β1-adrenoceptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile rubber) |
| Body Protection | Lab Coat/Gown | Protective clothing of a suitable standard |
| Eye/Face Protection | Safety Glasses/Goggles | Must meet approved standards (e.g., EN166) |
| Respiratory Protection | Respirator | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges if engineering controls are not sufficient. |
-
Note: The selection of specific PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust formation and inhalation.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water up to 50 mM.[2][3]
-
Use: When using the compound in experiments, handle with care to avoid contact with skin, eyes, and clothing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1] |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop up the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area with a suitable decontaminating agent.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Do not allow the chemical to enter drains or watercourses.[1]
-
Contaminated packaging should be disposed of in the same manner as the product.
Caption: A decision-making diagram for the proper disposal of waste.
Storage and Stability
-
Storage Temperature: Store at 4°C for the short term and -20°C for long-term storage.[1][4] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5][6]
-
Conditions to Avoid: Keep in a tightly closed container, stored in a cool, dry, well-ventilated area away from incompatible substances. Protect from light and moisture.[1][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
